3-(Pyrimidin-5-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-5-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMYOKASADLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597690 | |
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174456-29-2 | |
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Structure of 3-(Pyrimidin-5-yl)propan-1-ol
[1]
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2 / 852180-03-1) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its ability to introduce a polar, hydrogen-bonding alkyl chain onto a pharmacophore while maintaining a low molecular weight profile.[1][2] Its structural core—a pyrimidine ring substituted at the C5 position—serves as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, reactivity profiles, and applications in the development of kinase inhibitors and antiviral therapeutics.
Part 1: Chemical Identity & Physicochemical Profile[1]
The compound consists of a pyrimidine ring attached to a saturated three-carbon alcohol chain.[1] The C5 substitution pattern is significant because it leaves the biochemically active C2 and C4/C6 positions available for further interaction or functionalization, or preserves the symmetry of the pyrimidine core if unsubstituted.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Common Synonyms | 5-(3-Hydroxypropyl)pyrimidine | |
| CAS Registry Numbers | 174456-29-2 ; 852180-03-1 | 174456-29-2 is commonly cited for the free base.[1] |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |
| Physical State | Colorless to pale yellow oil or low-melting solid | Hygroscopic.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM. | Moderate water solubility due to polar -OH and N-heterocycle.[1] |
| pKa (Calculated) | Pyrimidine N: ~1.3; Hydroxyl: ~16 | Pyrimidine nitrogen is weakly basic. |
| LogP (Predicted) | ~ -0.2 to 0.1 | Amphiphilic nature; good membrane permeability.[1] |
Part 2: Structural Analysis & Electronic Properties[1]
Electronic Distribution[1]
-
Pyrimidine Ring: The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 3.[1] This makes the ring carbons, particularly C2, C4, and C6, susceptible to nucleophilic attack, although the C5 position is relatively electron-neutral compared to the others.
-
Hydroxyl Group: The terminal primary alcohol is a nucleophilic center. The three-carbon tether (propyl linker) effectively insulates the hydroxyl group from the electron-withdrawing effect of the pyrimidine ring, allowing it to behave like a typical aliphatic primary alcohol.
3D Conformation
The propyl linker introduces flexibility, allowing the hydroxyl group to adopt various conformations relative to the rigid aromatic core. This flexibility is advantageous in drug design, enabling the -OH group to "scan" binding pockets for optimal hydrogen bond donor/acceptor interactions (e.g., with serine or threonine residues in kinase active sites).
Part 3: Synthetic Framework
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically requires transition-metal catalyzed cross-coupling due to the inertness of the pyrimidine C5 position toward classical electrophilic aromatic substitution.[1]
Primary Route: Sonogashira Coupling & Hydrogenation
This is the "Gold Standard" protocol for research-scale synthesis, offering high regioselectivity and yield.
Step 1: Sonogashira Coupling
-
Reagents: 5-Bromopyrimidine, Propargyl alcohol (Prop-2-yn-1-ol).[1]
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (3-5 mol%).[1]
-
Co-catalyst: CuI (10 mol%).[3]
-
Base/Solvent: Et₃N or Diisopropylamine (DIPA) in DMF or THF.
-
Conditions: Inert atmosphere (N₂/Ar), 60–80°C, 4–12 hours.
-
Mechanism: Oxidative addition of Pd(0) to the C-Br bond, transmetallation with the copper-acetylide formed in situ, and reductive elimination to form 3-(Pyrimidin-5-yl)prop-2-yn-1-ol .[1]
Step 2: Catalytic Hydrogenation
-
Reagents: H₂ gas (balloon or 1-3 bar).
-
Catalyst: 10% Pd/C.[1]
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: Room temperature, 2–6 hours.
-
Outcome: Complete reduction of the internal alkyne to the saturated alkane chain, yielding 3-(Pyrimidin-5-yl)propan-1-ol .[1]
Alternative Route: Heck Coupling[1][4]
-
Reagents: 5-Bromopyrimidine + Allyl Alcohol.[1]
-
Catalyst: Pd(OAc)₂ / Phosphine ligand.[4]
-
Challenge: Heck coupling with allylic alcohols often leads to isomerization, producing the aldehyde (3-(Pyrimidin-5-yl)propanal) rather than the unsaturated alcohol.[1] This requires a subsequent reduction step (NaBH₄) to obtain the target alcohol.
Visualization of Synthetic Pathway
Caption: Two-step synthesis via Sonogashira cross-coupling followed by catalytic hydrogenation.
Part 4: Reactivity & Functionalization[1][6]
The compound possesses two distinct reactive centers: the primary alcohol and the pyrimidine nitrogens .
Alcohol Activation (Nucleophilic Substitution)
The hydroxyl group is a poor leaving group but can be activated for displacement by amines, thiols, or other nucleophiles.
-
Mesylation/Tosylation: Reaction with Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) creates a sulfonate ester.[1]
-
Appel Reaction: Reaction with CBr₄/PPh₃ converts the alcohol directly to an alkyl bromide (3-(Pyrimidin-5-yl)propyl bromide), a potent electrophile.[1]
-
Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles (e.g., phthalimide) to form ethers or amines with inversion of configuration (not relevant here due to achirality, but relevant for mechanism).
Pyrimidine Ring Chemistry
-
N-Oxidation: Treatment with m-CPBA or H₂O₂ can oxidize one of the pyrimidine nitrogens to the N-oxide.[1] This is relevant for creating metabolites or prodrugs (similar to Minoxidil).
-
Protonation: In strong acids, the pyrimidine ring protonates (pKa ~1.3), increasing water solubility but deactivating the ring toward electrophilic attack.
Reactivity Workflow Diagram
Caption: Divergent synthesis pathways from the core alcohol intermediate.[1]
Part 5: Applications in Drug Discovery[1]
Kinase Inhibitors
The 3-(pyrimidin-5-yl)propyl motif appears in inhibitors of PLK4 (Polo-like kinase 4) and Bcr/Abl tyrosine kinase .[1]
-
Mechanism: The pyrimidine ring acts as a hinge binder or solvent-front interacting group.[1] The propyl chain positions the terminal hydroxyl (or its amine derivative) to interact with ribose-binding pockets or specific aspartate/glutamate residues in the kinase active site.
-
Example: In PLK4 inhibitors, this scaffold helps arrest cell division in the S/G2 phase, targeting cancer cell proliferation [1].
Antiviral Agents
Recent research identifies this scaffold in inhibitors targeting the SARS-CoV-2 NSP3 macrodomain .[1]
-
Function: The macrodomain is essential for viral pathogenesis (reversing host ADP-ribosylation).[1] The pyrimidine-alcohol linker serves as a connector in fragment-based lead optimization, linking an aromatic "anchor" to a polar "warhead" [2].[1]
General Medicinal Chemistry
-
Solubility Enhancer: Replacing a phenyl ring with a pyrimidine-5-yl group typically lowers LogP and increases metabolic stability (blocking metabolic oxidation at the para-position of the ring).[1]
-
Linker Unit: The 3-carbon chain is an optimal length to avoid steric clash while permitting conformational folding.[1]
Part 6: Safety & Handling
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for functionalized pyrimidines and primary alcohols.
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as the alcohol is hygroscopic.
References
-
Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry. (2022).[1] Describes the use of pyrimidine scaffolds in kinase inhibition.
-
3-Amino-1-(pyrimidin-5-yl)propan-1-ol and related intermediates. Benchchem. Identifies the scaffold in SARS-CoV-2 NSP3 macrodomain inhibitor research.
-
Heck Reaction of Allylic Alcohols. Organic Chemistry Portal. mechanistic background for the alternative synthesis route.
-
Sonogashira Coupling Protocols. Benchchem Application Notes. General protocols for 5-bromopyrimidine coupling.
-
3-(Pyrimidin-5-yl)propan-1-ol Product Entry. BLDpharm. Physicochemical data and CAS verification.
3-(Pyrimidin-5-yl)propan-1-ol CAS number and molecular weight
A Critical Building Block for Kinase Inhibitor Design and Fragment-Based Discovery
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents.[1][2] Its structural core—an electron-deficient pyrimidine ring substituted at the C5 position with a saturated hydroxypropyl chain—serves a dual function in medicinal chemistry. The pyrimidine moiety acts as a bioisostere for the adenine ring of ATP, making it a "privileged scaffold" for kinase inhibition, while the hydroxypropyl tail provides a flexible linker for solubilization or further derivatization (e.g., conversion to halides or mesylates for nucleophilic substitution).
This guide details the physicochemical identity, a robust synthetic architecture for laboratory-scale production, and the pharmacophoric utility of this compound in drug development.[2][3]
Part 1: Physicochemical Identity
The following data establishes the baseline identity for 3-(Pyrimidin-5-yl)propan-1-ol. Researchers should verify these parameters upon receipt of commercial samples to ensure lot purity.
| Parameter | Technical Specification |
| Chemical Name | 3-(Pyrimidin-5-yl)propan-1-ol |
| CAS Registry Number | 174456-29-2 |
| Molecular Formula | |
| Molecular Weight | 138.17 g/mol |
| SMILES | OCCCC1=CN=CN=C1 |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes |
| pKa (Calculated) | ~1.3 (Pyrimidine N), ~14.8 (Hydroxyl) |
| Storage Condition | Inert atmosphere ( |
Part 2: Synthetic Architecture
While commercial sources exist, in-house synthesis is often required to access deuterated analogs or to scale up production. The most robust route utilizes a Sonogashira Cross-Coupling followed by catalytic hydrogenation. This approach avoids the regioselectivity issues common with electrophilic aromatic substitution on electron-deficient pyrimidines.
Reaction Pathway Visualization
Caption: Two-step synthesis via Sonogashira coupling and hydrogenation. This route ensures exclusive C5 substitution.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Reagents: Charge a flame-dried Schlenk flask with 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and Copper(I) iodide (0.02 eq).
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M concentration) and triethylamine (3.0 eq).
-
Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the bromide.
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Step 2: Catalytic Hydrogenation
-
Setup: Dissolve the alkyne intermediate in Methanol (0.1 M).
-
Catalyst: Carefully add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric.
-
Reduction: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours. -
Purification: Filter through celite under an inert atmosphere. Concentrate the filtrate to yield the target 3-(pyrimidin-5-yl)propan-1-ol.
Part 3: Structural Biology & Pharmacophore Utility
In Fragment-Based Drug Discovery (FBDD), 3-(Pyrimidin-5-yl)propan-1-ol acts as a high-value "linker-fragment."
Mechanism of Action (Kinase Hinge Binding)
The pyrimidine ring is a classic bioisostere for the purine core of ATP.
-
N1/N3 Interaction: The nitrogen atoms in the pyrimidine ring serve as Hydrogen Bond Acceptors (HBA) to the backbone NH groups of the kinase hinge region (e.g., Valine, Methionine residues).
-
C5 Vector: Substitution at the C5 position directs the propyl chain toward the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase topology.
-
Hydroxyl Handle: The terminal -OH group allows for the attachment of solubilizing groups (morpholine, piperazine) or warheads (acrylamides) for covalent inhibition.
Pharmacophore Mapping
Caption: Pharmacophoric dissection showing the pyrimidine hinge-binding motif and the solvent-accessible hydroxyl vector.
Part 4: Quality Control & Handling
To maintain the integrity of 3-(Pyrimidin-5-yl)propan-1-ol, strictly adhere to the following protocols.
Analytical Verification
-
1H NMR (DMSO-d6): Look for the diagnostic pyrimidine singlets (or near singlets) around
8.5–9.1 ppm. The propyl chain should appear as a triplet (~2.6 ppm, benzylic), a quintet (~1.7 ppm), and a triplet/multiplet (~3.4 ppm, -CH2OH). -
Mass Spectrometry: ESI+ mode should show a clear
peak at m/z 139.1.
Stability Profile
-
Hygroscopicity: The compound is moderately hygroscopic due to the primary alcohol and basic nitrogens. Store in a desiccator.
-
Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-(pyrimidin-5-yl)propanal) if exposed to air/light over prolonged periods.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrimidine reactivity and Sonogashira coupling on electron-deficient heterocycles).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Contextual reference for pyrimidine scaffolds in kinase inhibitors).
-
PubChem. (n.d.).[4] Compound Summary for Pyrimidine Derivatives. National Library of Medicine.[4] Retrieved February 9, 2026, from [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for 3-(Pyrimidin-5-yl)propan-1-ol
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2).[1] As a bifunctional heterocyclic intermediate containing both a basic pyrimidine ring and a primary alcohol, this molecule exhibits a distinct amphiphilic solubility profile.
Effective solvent selection is critical for optimizing reaction yields, purification (crystallization/extraction), and formulation. This guide categorizes solvents based on thermodynamic compatibility, provides predictive solubility parameters, and outlines standardized protocols for empirical determination.
Key Findings:
-
Primary Solvents: Lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) offer the highest solubility (>50 mg/mL).
-
Extraction Solvents: Dichloromethane (DCM) and Ethyl Acetate are recommended for aqueous workups.
-
Antisolvents: Aliphatic hydrocarbons (Heptane, Hexane) and non-polar ethers are effective for crystallization induction.
Molecular Physicochemical Analysis
To understand the solubility behavior, we must deconstruct the intermolecular forces governing the solute-solvent interaction.
| Feature | Chemical Moiety | Interaction Type | Influence on Solubility |
| Heterocycle | Pyrimidine Ring | Increases solubility in polar aprotic solvents and chlorinated solvents.[1] | |
| Linker | Propyl Chain ( | Van der Waals (Dispersion) | Provides moderate lipophilicity; enables solubility in mid-polarity organic solvents (DCM, EtOAc).[1] |
| Terminal Group | Primary Alcohol ( | H-Bond Donor/Acceptor | Critical for solubility in protic solvents (Water, Alcohols) and H-bond accepting solvents (THF).[1] |
Predictive Parameters:
-
LogP (Octanol/Water): Estimated ~0.4 to 0.8. (Slightly lipophilic but water-compatible).[1]
-
pKa: Pyrimidine N
1.3 (Very weak base); Alcohol 16. -
Hansen Solubility Parameters (HSP): The molecule requires solvents with moderate dispersion (
) but significant polarity ( ) and hydrogen bonding ( ) components.
Solvent Compatibility Matrix
The following classification guides solvent selection for synthesis, extraction, and analysis.
Class A: High Solubility (Preferred for Reactions/Stock Solutions)[1]
-
Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]
-
Mechanism: These solvents match the high polarity and hydrogen-bonding capacity of the hydroxyl and pyrimidine groups.[1]
-
Application:
-
DMSO: Ideal for NMR analysis and biological assay stock solutions (typically >100 mM).
-
Methanol: Preferred for hydrogenation reactions or nucleophilic substitutions.
-
Class B: Moderate Solubility (Extraction & Chromatography)[1]
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN).
-
Mechanism:
-
DCM: Excellent solvation of the aromatic pyrimidine core via dipole interactions.
-
THF: Acts as a strong H-bond acceptor for the terminal hydroxyl group.[1]
-
-
Application:
-
DCM/Isopropanol (3:1): Recommended organic phase for extracting the molecule from aqueous buffers.
-
EtOAc: Standard solvent for silica gel chromatography (often with MeOH additive).
-
Class C: Low Solubility (Antisolvents/Crystallization)[1]
-
Solvents: Diethyl Ether, Toluene, n-Heptane, Hexanes, Cyclohexane.[1]
-
Mechanism: Dominant dispersion forces in these solvents cannot overcome the cohesive energy of the polar pyrimidine-alcohol crystal lattice.[1]
-
Application:
-
Crystallization:[2] Dissolve in minimal hot EtOAc or DCM, then slowly add Heptane to induce precipitation.
-
Visualizing Solute-Solvent Interactions
The following diagram illustrates the mechanistic pathways for solubility and the logic flow for solvent selection.
Figure 1: Mechanistic interaction map linking molecular features to solvent class compatibility and crystallization logic.[1]
Experimental Protocols
Since batch-to-batch purity can affect saturation points, empirical determination is required for critical applications.[1]
Protocol A: Gravimetric Solubility Screening (Tier 1)
Best for rapid solvent selection.[1]
-
Preparation: Weigh 10 mg of 3-(Pyrimidin-5-yl)propan-1-ol into a 4 mL glass vial.
-
Addition: Add the target solvent in 100
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution obtained < 200
L (Solubility > 50 mg/mL). -
Moderately Soluble: Clear solution between 200
L - 1 mL (10–50 mg/mL).[1] -
Insoluble: Visible solid remains after 1 mL (< 10 mg/mL).
-
-
Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: HPLC Saturation Method (Tier 2)
Required for thermodynamic data or formulation.[1]
-
Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter. -
Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water/0.1% Formic Acid).
-
Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Calculate concentration against a standard curve.
Applications in Synthesis & Purification
Reaction Solvent Selection
For nucleophilic substitution or coupling reactions involving the alcohol group:
-
Recommended: THF or DCM . These dissolve the reactant well but are volatile enough for easy removal.
-
Avoid: Alcohols (MeOH/EtOH) if using electrophilic reagents (e.g., acid chlorides) to prevent side reactions with the solvent.
Purification by Extraction
When extracting the product from an aqueous reaction mixture:
-
pH Adjustment: Ensure the aqueous layer is pH > 8. The pyrimidine ring is weakly basic; acidic pH may protonate the nitrogen, trapping the molecule in the water phase.
-
Solvent: Use DCM or Chloroform . The high density of chlorinated solvents aids phase separation, and they interact favorably with the pyrimidine ring.
References
-
Chemical Identity & Structure
-
General Solubility Principles of Pyrimidines
-
Source: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter: Physicochemical Properties and Drug Design).[3]
- Context: Discusses the amphiphilic n
-
-
Solvent Selection Guides
- Hansen Solubility Parameters (Theory)
Sources
- 1. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Characterization of 3-(Pyrimidin-5-yl)propan-1-ol: A Guide for Drug Development
This guide outlines the thermodynamic profile and characterization protocols for 3-(Pyrimidin-5-yl)propan-1-ol , a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK4, PI3K) and antiviral agents.[1]
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol is a bifunctional pyrimidine scaffold widely utilized in medicinal chemistry as a "warhead linker" or polar spacer.[1] Its thermodynamic behavior—specifically its phase transitions, solubility parameters, and thermal stability—directly impacts its utility in convergent synthesis and formulation.[1]
Unlike simple aliphatic alcohols, the pyrimidine moiety introduces significant dipole-dipole interactions and π-stacking potential, elevating its boiling point and altering its solvation energy.[1] This guide provides the predicted physicochemical baseline and the mandatory experimental protocols required to validate this material for GMP-compliant workflows.
Physicochemical & Structural Profile[1][2][3][4][5]
Before experimental characterization, a baseline must be established using structural descriptors.[1] The pyrimidine ring acts as a weak base and a hydrogen bond acceptor, while the primary alcohol provides both donor and acceptor capabilities.
Table 1: Predicted & Structural Properties
| Property | Value (Approx/Calc) | Structural Implication |
| Molecular Weight | 138.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1] |
| Formula | C₇H₁₀N₂O | High nitrogen content increases polarity.[1] |
| LogP (Octanol/Water) | ~0.4 (Predicted) | Amphiphilic; highly soluble in polar organics (DMSO, MeOH) and water.[1] |
| pKa (Base) | ~1.3 (Pyrimidine N) | Weakly basic; will protonate only under strong acidic conditions (pH < 1).[1] |
| pKa (Acid) | ~16 (Alcohol -OH) | Negligible acidity in aqueous media; requires strong bases (NaH) to deprotonate.[1] |
| H-Bond Acceptors | 3 (2 N, 1 O) | High potential for water bridging in crystal lattices.[1] |
| H-Bond Donors | 1 (-OH) | Critical for directional bonding in solid-state packing.[1] |
| Polar Surface Area | ~46 Ų | Good membrane permeability prediction (<140 Ų).[1] |
Note on Phase State: While lower molecular weight alcohols are volatile liquids, the
stacking of the pyrimidine ring often elevates the melting point.[1] This compound is typically isolated as a viscous oil or low-melting solid depending on purity and hydration state.[1]
Solid-State & Phase Transition Thermodynamics[1]
For drug development, understanding the phase behavior is critical to prevent "oiling out" during scale-up.[1]
Melting Point & Glass Transition
Specific experimental melting points for this intermediate are rarely reported in vendor catalogs due to its tendency to supercool.[1]
-
Thermodynamic Expectation: If crystalline,
is likely between 40°C – 70°C .[1] -
Kinetic Reality: Often persists as a supercooled liquid (viscous oil) with a Glass Transition (
) likely below -20°C.[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To determine the exact phase state of your specific lot, follow this self-validating DSC protocol.
Objective: Identify
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle 1 (Thermal History Erasure): Heat from -80°C to 100°C at 10°C/min. (Removes solvent/moisture effects).[1]
-
Cooling: Cool to -80°C at 5°C/min. Watch for exothermic crystallization peaks.
-
Cycle 2 (Measurement): Heat from -80°C to 150°C at 10°C/min.
-
Analysis:
Thermal Stability & Decomposition (TGA)
This compound is frequently subjected to high-temperature coupling reactions (e.g., Suzuki-Miyaura, Mitsunobu).[1] Establishing its decomposition onset (
-
Boiling Point Prediction: ~280°C – 300°C (at 760 mmHg).[1] Do not attempt atmospheric distillation.[1]
-
Decomposition Pathway: Pyrimidine ring oxidation or dehydration of the alcohol chain.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Ramp: 10°C/min from Ambient to 400°C under
purge. -
Criteria: The "Safe Processing Window" ends at the temperature where 5% mass loss occurs (
). -
Warning: If mass loss begins <150°C, check for residual solvents (DCM, EtOAc) which are common contaminants for this intermediate.[1]
Solubility & Solution Thermodynamics[1]
The amphiphilic nature of 3-(Pyrimidin-5-yl)propan-1-ol dictates its isolation strategy.[1] It is miscible with water, making aqueous extraction difficult.[1]
Partition Coefficient (LogP) Implications
With a LogP near 0.4, the compound distributes almost equally between organic and aqueous phases.[1]
-
Extraction Issue: Standard EtOAc/Water extractions will result in significant product loss to the aqueous layer.
-
Thermodynamic Solution: "Salting out" decreases the chemical potential of the water, forcing the organic compound into the organic phase.
Visualization: Solvation Thermodynamics Cycle
The following diagram illustrates the energy cycle involved in dissolving this compound, highlighting the competition between Pyrimidine-Water interactions and Pyrimidine-Pyrimidine stacking.[1]
Figure 1: Thermodynamic cycle of dissolution. For this compound, the high solvation energy (
Characterization Workflow for Researchers
To certify this material for use in a synthesis pipeline, follow this logical characterization flow.
Figure 2: Standard Operating Procedure (SOP) for thermodynamic validation of the intermediate.
References
-
Compound Identification: PubChem CID 11083942.[1][2] 1-(Pyridin-3-yl)propan-1-ol and related Pyrimidine derivatives.[1] National Library of Medicine.[1] Link[1]
-
Synthetic Utility: Structure-based discovery of PLK4 inhibitors. European Journal of Medicinal Chemistry, 2022. (Demonstrates the use of pyrimidine-alcohol linkers in kinase inhibitor design). Link
-
Thermodynamic Principles: Solubility Data and Thermodynamic Behavior of Nucleoside Analogs. MDPI Processes, 2020. (Provides analogous thermodynamic data for pyrimidine-based drugs). Link[1]
-
Vendor Data: BLD Pharm Catalog, CAS 174456-29-2.[1] (Verification of CAS and commercial availability). Link
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An In-depth Technical Guide to the Biological Evaluation of 3-(Pyrimidin-5-yl)propan-1-ol Derivatives
Preamble: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biological molecules like thymine, cytosine, and uracil.[1] Its prevalence in nature and its versatile chemical properties have established it as a "privileged scaffold" in drug discovery.[2][3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] Numerous U.S. Food and Drug Administration (FDA)-approved drugs, such as the kinase inhibitors Imatinib and Gefitinib, feature a pyrimidine core, underscoring its therapeutic significance.[6][7] This guide focuses on a specific, promising subclass: 3-(pyrimidin-5-yl)propan-1-ol derivatives. The inclusion of a flexible propanol side chain offers unique opportunities for forming hydrogen bonds and allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive framework for synthesizing and evaluating the biological potential of these derivatives, with a particular focus on their application as kinase inhibitors in oncology.
Section 1: Synthesis and Derivatization Strategies
The rational design of a screening library begins with robust and flexible synthetic pathways. The primary objective is to create a synthetic route that not only reliably produces the 3-(pyrimidin-5-yl)propan-1-ol core but also allows for facile diversification at key positions to build a library for structure-activity relationship (SAR) studies.[8]
Retrosynthetic Analysis
A logical retrosynthetic approach is crucial for planning an efficient synthesis. The primary disconnection points for the 3-(pyrimidin-5-yl)propan-1-ol scaffold are typically at the C-C bond connecting the propanol side chain to the pyrimidine ring and the bonds forming the pyrimidine ring itself. This allows for a convergent synthesis where the two key fragments are prepared separately and combined in a late-stage coupling reaction.
Caption: Retrosynthetic analysis of 3-(pyrimidin-5-yl)propan-1-ol derivatives.
Step-by-Step Synthetic Protocol: A Representative Route
This protocol outlines a common and adaptable method for synthesizing the core scaffold.
Expertise in Action: The choice of a Suzuki or Heck coupling is a critical decision. A Suzuki coupling generally offers a broader substrate scope and milder reaction conditions. However, a Heck reaction might be more atom-economical. The specific choice depends on the availability of starting materials and the desired scale of the synthesis.
-
Step 1: Pyrimidine Ring Formation. The synthesis of a 5-halopyrimidine is a common starting point. This can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine, followed by a halogenation step.
-
Step 2: Preparation of the Propanol Coupling Partner. For a Suzuki coupling, a suitable partner is 3-(dihydroxyboryl)propan-1-ol or a protected version thereof.
-
Step 3: Suzuki Cross-Coupling. The 5-halopyrimidine is reacted with the propanol-derived boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Step 4: Deprotection (if necessary). If a protecting group was used for the hydroxyl moiety, it is removed at this stage.
-
Step 5: Library Diversification. The core scaffold can be further modified. For instance, substituents can be introduced at other positions on the pyrimidine ring, or the hydroxyl group of the propanol side chain can be derivatized to form ethers or esters.[9]
Compound Characterization and Quality Control
Ensuring the purity and identity of each synthesized compound is paramount for reliable biological data. A standard panel of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Peaks corresponding to the pyrimidine ring, propanol chain, and any substituents with appropriate chemical shifts, integrations, and coupling constants. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak, ideally with >95% purity, as determined by the area under the curve. |
Section 2: A Strategic Framework for Biological Evaluation
A tiered or cascaded screening approach is an efficient method to identify and characterize the biological activity of a new compound library. This strategy starts with broad, high-throughput assays and progresses to more specific and complex cellular and biochemical assays for the most promising "hit" compounds.
Caption: A tiered workflow for evaluating the biological activity of novel compounds.
Tier 1: Primary Screening for Cytotoxicity
The initial goal is to identify compounds that exhibit general biological activity, often starting with cytotoxicity against cancer cell lines.
Protocol 2.1.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]
Justification: This assay is chosen for its robustness, high-throughput compatibility, and cost-effectiveness, making it ideal for initial screening of a large compound library.[12]
-
Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the 3-(pyrimidin-5-yl)propan-1-ol derivatives in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Tier 2: Target Identification and Validation
For compounds showing significant cytotoxicity, the next step is to identify their molecular target(s). Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a broad kinase panel screen is a logical starting point.[15][16][17]
Protocol 2.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18][19]
Justification: This assay is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference from library compounds, making it a reliable method for determining kinase inhibition.[20][21][22]
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured by a luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
Protocol 2.2.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound engages with its intended target within the complex environment of a living cell.[23][24] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25]
Justification: While in vitro assays confirm biochemical inhibition, CETSA provides crucial evidence of target engagement in a more physiologically relevant setting, helping to validate that the compound's cellular effects are due to its interaction with the hypothesized target.[26][27]
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 3: Case Study: Targeting EGFR with 3-(Pyrimidin-5-yl)propan-1-ol Derivatives
To illustrate the application of these principles, consider a hypothetical case study where a small library of 3-(pyrimidin-5-yl)propan-1-ol derivatives is evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[28]
Hypothetical Screening Data
The following table summarizes plausible data from the screening cascade for a set of five derivatives.
| Compound ID | R¹ Substituent | R² Substituent | Cell Viability IC₅₀ (A549 cells, µM) | EGFR Kinase IC₅₀ (nM) | EGFR CETSA Shift (ΔTₘ, °C at 10 µM) |
| PYR-001 | H | H | > 50 | 8,500 | 0.2 |
| PYR-002 | 4-Anilino | H | 5.2 | 450 | 1.1 |
| PYR-003 | 4-(3-Chloroanilino) | H | 1.8 | 98 | 2.5 |
| PYR-004 | 4-(3-Chloroanilino) | 2-Methoxy | 0.9 | 25 | 4.8 |
| PYR-005 | 4-(3-Chloroanilino) | 2-Trifluoromethyl | 12.5 | 320 | 1.5 |
Structure-Activity Relationship (SAR) Insights
-
Core Scaffold (PYR-001): The unsubstituted core shows negligible activity, indicating that substituents are necessary for biological function.
-
Importance of the 4-Anilino Group (PYR-002): The addition of an aniline group at the 4-position significantly improves both cellular and biochemical potency, a common feature in many EGFR inhibitors.
-
Effect of Electron-Withdrawing Groups (PYR-003): Adding a chlorine atom to the aniline ring further enhances activity, likely by improving binding interactions within the ATP-binding pocket of EGFR.
-
Optimization at the 2-Position (PYR-004 & PYR-005): The introduction of a small, electron-donating methoxy group at the 2-position (PYR-004) leads to a substantial increase in potency and target engagement. In contrast, a bulky, electron-withdrawing trifluoromethyl group (PYR-005) is detrimental to activity, suggesting steric hindrance or unfavorable electronic effects.
Signaling Pathway Context
The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its dysregulation is a hallmark of many cancers. Inhibitors of EGFR, such as the hypothetical compound PYR-004, would block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.
Caption: The EGFR signaling pathway and the site of action for a hypothetical inhibitor.
Section 4: Future Outlook and Concluding Remarks
The 3-(pyrimidin-5-yl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The systematic approach outlined in this guide—encompassing rational synthesis, a tiered screening cascade, and in-depth mechanistic studies—provides a robust framework for unlocking the full potential of these derivatives. The hypothetical case study demonstrates how iterative chemical modifications, guided by biological data, can lead to the identification of potent and selective lead compounds. Further exploration of this chemical space, including the investigation of other potential biological targets and the optimization of pharmacokinetic properties, is warranted and holds significant promise for future drug discovery endeavors.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Yerragunta, V., Patil, P., Anusha, V., Swamy, T. K., Suman, D., & Samhitha, T. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- PubMed. (n.d.).
- Bentham Science Publishers. (2025).
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Future Science. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Elsevier. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- PubMed. (2025).
- PubMed. (2021).
- ResearchGate. (2025).
- Juniper Publishers. (2017).
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2025).
- Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- ACS Publications. (2021).
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Abcam. (n.d.). MTT assay protocol.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
- News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025).
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Drug Target Review. (2018).
- YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
- Wikipedia. (n.d.). Minoxidil.
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sigma-Aldrich. (n.d.).
- Future Science. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- PubMed. (n.d.).
- PubMed. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors.
- PubMed. (n.d.). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs.
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Sourcing and Validating High-Purity 3-(Pyrimidin-5-yl)propan-1-ol: A Quality Assurance Framework for Medicinal Chemistry
Part 1: Executive Summary & Chemical Context[1]
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and anti-proliferative agents.[1] Its structural value lies in the 5-position substitution of the pyrimidine ring. Unlike the more reactive 2- and 4-positions, the 5-position is electronically neutral, making it an ideal vector for extending carbon chains without disrupting the hydrogen-bonding capability of the pyrimidine nitrogen atoms—a key feature for ATP-binding pocket interactions.[1]
However, the synthesis of 5-substituted pyrimidines often requires transition-metal catalysis, introducing specific impurity risks (heavy metals, phosphine ligands) that can catastrophically interfere with downstream biological assays. This guide provides a scientifically grounded framework for selecting suppliers and validating material purity.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(Pyrimidin-5-yl)propan-1-ol |
| CAS Number | 174456-29-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Physical State | Typically a viscous yellow oil or low-melting solid (hygroscopic) |
| Solubility | High in DMSO, Methanol, DCM; Moderate in Water |
Part 2: The Impurity Landscape (The "Why")[1]
To validate purity, one must understand the origin of the molecule. The commercial synthesis of CAS 174456-29-2 typically follows a Sonogashira Coupling route followed by hydrogenation.[1] This specific pathway dictates the Critical Quality Attributes (CQAs) you must monitor.
Synthetic Route & Associated Risks[1]
-
Step 1: Coupling. 5-Bromopyrimidine + Propargyl alcohol
3-(Pyrimidin-5-yl)prop-2-yn-1-ol.[1] -
Step 2: Reduction. Alkyne intermediate
3-(Pyrimidin-5-yl)propan-1-ol.[1]
Impurity Risk Matrix
| Impurity Type | Origin | Impact on Research |
| Palladium (Pd) | Residual catalyst from Step 1 & 2 | False positives in fluorescence assays; toxicity in cell lines.[1] |
| Copper (Cu) | Co-catalyst from Sonogashira | Oxidative stress in cell cultures; interference with enzyme assays.[1] |
| Alkyne/Alkene Analogs | Incomplete hydrogenation (Step 2) | Michael acceptors that can covalently modify target proteins (covalent artifacts).[1] |
| Regioisomers | Contamination with 2- or 4-substituted isomers | Altered SAR (Structure-Activity Relationship) data; inactive compounds.[1] |
Part 3: Supplier Selection Framework
Do not rely on a single vendor. Use a "Tiered Sourcing Strategy" to balance cost, speed, and risk.
Validated Supplier Matrix
| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |
| 1 | Global Catalog | Sigma-Aldrich (Merck) , Fisher Scientific | Reference standards; GLP studies.[1] | Low Risk / High Cost |
| 2 | Specialist | BLDpharm , Enamine , Combi-Blocks | Routine SAR synthesis; gram-scale needs.[1] | Low-Med Risk / Moderate Cost |
| 3 | Bulk/CRO | WuXi AppTec , PharmBlock | Scale-up (>100g); Process development.[1] | Variable Risk / Low Cost |
Supplier Vetting Workflow (DOT Visualization)
Figure 1: Decision logic for vetting suppliers based on synthetic transparency.
Part 4: Internal Validation Protocol (The "How")
Trusting the Certificate of Analysis (CoA) is insufficient for critical biological assays. Implement this Self-Validating System upon receipt of goods.
Structural Verification (¹H-NMR)
-
Solvent: DMSO-d₆ (Avoid CDCl₃ as the pyrimidine nitrogen can interact with trace acid in chloroform, shifting peaks).
-
Key Diagnostic Signals:
-
Pyrimidine Protons: Three distinct signals in the aromatic region (approx. 8.5–9.2 ppm). The proton at C2 (between the nitrogens) should be the most deshielded singlet.
-
Propyl Chain: Look for the triplet-multiplet-triplet pattern.[1]
-
Impurity Check: Scan 5.0–7.0 ppm for alkene protons (incomplete reduction) and 4.0–4.5 ppm for propargylic protons (unreacted alkyne).[1]
-
Purity Determination (HPLC-UV/MS)
Standard acidic mobile phases (0.1% Formic Acid) can cause peak tailing for basic pyrimidines.[1] Use a buffered slightly basic method or a high-strength acidic method.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2) OR 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]
-
Acceptance Criteria: >95% Area Under Curve (AUC).
Heavy Metal Spot Test (The "Quick Kill")
Before using the material in cell-based assays, perform a colorimetric test for Palladium.
-
Reagent: N,N-Dimethyl-4-nitrosoaniline (color change from yellow to bleach/clear indicates Pd).[1]
-
Limit: If positive, perform scavenger resin cleanup (e.g., SiliaMetS® Thiol) before use.
Analytical Decision Tree (DOT Visualization)
Figure 2: Step-by-step analytical workflow to ensure material integrity before usage.
Part 5: Handling & Stability
-
Hygroscopicity: The terminal alcohol and pyrimidine ring make this molecule hygroscopic. Store under nitrogen or argon.
-
Oxidation Risk: The alcohol is primary; prolonged exposure to air may lead to slow oxidation to the corresponding carboxylic acid or aldehyde.
-
Storage: -20°C is recommended for long-term storage.[1] For active use, 4°C in a desiccator is acceptable.
References
-
Sigma-Aldrich (Merck). Product Specification: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol (Precursor).[1] Retrieved from [1]
-
BLDpharm. Product Analysis: 3-(Pyrimidin-5-yl)propan-1-ol (CAS 174456-29-2).[1][2] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrimidine Derivatives in Kinase Inhibition. Retrieved from [1]
- Garrett, M. D., & Workman, P. (1999). Discovering novel chemotherapeutic drugs for the third millennium. European Journal of Cancer. (Contextualizes the use of pyrimidine scaffolds in drug discovery).
-
ChemicalBook. Supplier Aggregation for CAS 174456-29-2.[1] Retrieved from [1]
Sources
safety data sheet (SDS) and handling of 3-(Pyrimidin-5-yl)propan-1-ol
Technical Whitepaper: Safety, Handling, and Application of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1][2][3] As a "privileged scaffold," the pyrimidine moiety is ubiquitous in kinase inhibitors, antiviral agents, and cardiovascular therapeutics.[1] This compound serves as a critical linker, providing a three-carbon spacer terminated by a primary hydroxyl group, enabling precise conjugation of the pyrimidine pharmacophore to other molecular entities.[1] This guide provides a comprehensive technical overview of its physicochemical properties, predicted hazard profile, safe handling protocols, and application logic in drug development.[1]
Chemical Identity & Physicochemical Properties
The following data characterizes the compound as a research-grade intermediate. Due to its specific application scope, experimental values for melting/boiling points may vary by batch and purity.[1]
| Property | Technical Specification |
| Chemical Name | 3-(Pyrimidin-5-yl)propan-1-ol |
| CAS Number | 174456-29-2 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | OCCCC1=CN=CN=C1 |
| Physical State | Viscous oil or low-melting solid (Batch dependent) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| Stability | Hygroscopic; Sensitive to oxidation upon prolonged air exposure |
Hazard Identification & Risk Assessment (GHS)
Note: As a research chemical, a harmonized government-issued SDS may not exist.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous pyrimidine alcohols (e.g., 3-amino-1-propanol derivatives).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][4] |
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Safe Handling & Storage Protocols
To maintain chemical integrity and ensure operator safety, the following "Self-Validating" protocol should be employed. This system ensures that if a step is missed (e.g., checking humidity), the subsequent step (weighing) becomes noticeably difficult, alerting the researcher.[1]
A. Engineering Controls
-
Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood.[1]
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for catalytic cross-coupling, as the pyrimidine ring can be susceptible to N-oxidation over time.[1]
B. Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/distilling).[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time is estimated >480 min for solid handling, but immediate change is required upon solvent splash.[1]
-
Ocular: Chemical safety goggles. Face shield recommended during synthesis scale-up (>10g).[1]
C. Storage Conditions
-
Temperature: Refrigerator (2°C to 8°C).
-
Environment: Store under inert gas (Argon preferred). Container must be tightly sealed to prevent moisture absorption (Hygroscopic).[1]
-
Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]
Technical Deep Dive: Synthesis & Application Logic
Why This Molecule? (Drug Discovery Context)
In kinase inhibitor design (e.g., PI3K, JAK), the pyrimidine ring often acts as a "hinge binder," forming hydrogen bonds with the ATP-binding pocket.[1] The 3-hydroxypropyl chain serves two functions:
-
Solubilizing Linker: The aliphatic chain provides flexibility, allowing the terminal hydroxyl to reach solvent-exposed regions or specific polar residues (e.g., Lysine/Aspartate).[1]
-
Synthetic Handle: The primary alcohol is easily converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde for reductive amination, enabling rapid library generation.[1]
Synthetic Access (Retrosynthetic Analysis)
A robust route to this scaffold involves Sonogashira Coupling followed by reduction, or Heck Coupling .[1]
-
Coupling: 5-Bromopyrimidine + Propargyl alcohol (Sonogashira)
Alkyne Intermediate.[1] -
Reduction: Hydrogenation (H₂/Pd-C) reduces the alkyne to the saturated alkane (propyl chain).[1]
Visualizations
Figure 1: Risk Assessment & Handling Workflow
This diagram outlines the decision logic for handling 3-(Pyrimidin-5-yl)propan-1-ol, ensuring safety compliance based on the physical state and operation scale.
Caption: Decision matrix for PPE selection based on physical state to mitigate specific GHS hazards (H335, H319).
Figure 2: Synthetic Application Workflow
This diagram illustrates the role of the compound in a drug discovery pipeline, highlighting its transformation from a raw material to a bioactive lead candidate.[1][2]
Caption: Typical medicinal chemistry workflow converting the alcohol handle into a bioactive kinase inhibitor.
Emergency Response Protocols
-
Eye Contact: Immediately flush with running water for 15 minutes.[1] Lifting eyelids is crucial.[1] Seek medical attention if irritation persists (H319).
-
Skin Contact: Wash with non-abrasive soap and water.[1] Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.[1]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Analogous Hazard Data). Retrieved February 9, 2026, from [Link][1]
Sources
Methodological & Application
synthesis protocols for 3-(Pyrimidin-5-yl)propan-1-ol from pyrimidine precursors
Abstract
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-28-1) is a critical pharmacophore in the development of kinase inhibitors and allosteric modulators. Its structural significance lies in the 5-substituted pyrimidine ring, which often serves as a bioisostere for pyridine or phenyl rings in ATP-competitive pockets, offering improved solubility and distinct hydrogen-bonding vectors. This application note details two robust synthetic protocols starting from commercially available 5-bromopyrimidine. Protocol A (Sonogashira Coupling) is the preferred route for rapid, gram-scale synthesis, while Protocol B (Heck Coupling) offers a scalable alternative that avoids acetylenic intermediates.
Retrosynthetic Analysis & Strategic Logic
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol relies on constructing the C-C bond at the electron-deficient C5 position of the pyrimidine ring. Direct alkylation is often low-yielding due to the ring's deactivated nature. Therefore, transition-metal-catalyzed cross-coupling is the methodology of choice.
Strategic Disconnections
-
Path A (Sonogashira): Disconnection at the C(sp2)-C(sp) bond. Uses propargyl alcohol as a masked propanol equivalent. Requires hydrogenation.[1][2]
-
Path B (Heck): Disconnection at the C(sp2)-C(sp2) bond. Uses acrylates as a three-carbon synthon. Requires alkene reduction and ester reduction.
Figure 1: Retrosynthetic map illustrating the two primary catalytic pathways to the target alcohol.
Protocol A: The Sonogashira Route (Primary Method)
This route is favored for its atom economy and fewer steps. It utilizes the high reactivity of terminal alkynes to install the 3-carbon chain directly.
Step 1: Sonogashira Coupling
Reaction: 5-Bromopyrimidine + Propargyl Alcohol
Materials
| Reagent | Equiv. | Role |
| 5-Bromopyrimidine | 1.0 | Substrate |
| Propargyl Alcohol | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh | 0.03 - 0.05 | Catalyst |
| CuI | 0.05 - 0.10 | Co-catalyst |
| Triethylamine (Et | 3.0 | Base/Solvent component |
| DMF | - | Solvent (0.2 M) |
Experimental Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Charging: Add 5-bromopyrimidine (1.0 equiv), Pd(PPh
) (3-5 mol%), and CuI (5-10 mol%) to the flask. -
Solvent Addition: Add anhydrous DMF (concentration ~0.2 M relative to bromide) and Et
N (3.0 equiv). Note: Degas the solvents prior to addition to prevent homocoupling of the alkyne (Glaser coupling). -
Initiation: Add propargyl alcohol (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[3] Reaction typically completes in 4–12 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (SiO
, gradient 0-5% MeOH in DCM). The product is a solid.
Step 2: Hydrogenation
Reaction: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol + 2 H
Critical Control Point: Selectivity
The pyrimidine ring is electron-deficient and generally resistant to hydrogenation under mild conditions. However, high pressures or highly active catalysts (e.g., PtO
Experimental Procedure
-
Dissolution: Dissolve the alkyne intermediate in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (10% loading).
-
Hydrogenation: Purge the vessel with H
gas (balloon pressure, ~1 atm). Stir vigorously at room temperature. -
Monitoring: Monitor closely by LCMS. The intermediate alkene may be observed.[4] Stop immediately upon disappearance of the alkene to prevent any potential ring reduction (though rare with Pd/C).
-
Isolation: Filter through Celite. Concentrate the filtrate.
-
Purification: If necessary, purify via short silica plug (DCM/MeOH) to yield the final alcohol as a colorless oil or low-melting solid.
Protocol B: The Heck Route (Scalable Alternative)
This route is preferred if propargyl alcohol toxicity is a concern or if the alkyne intermediate proves unstable during scale-up.
Workflow Diagram
Figure 2: Stepwise workflow for the Heck coupling strategy.
Key Protocol Differences
-
Heck Coupling: Use Pd(OAc)
with P(o-tol) or PPh as the ligand. The reaction often requires higher temperatures (100–120 °C) compared to Sonogashira. -
Double Bond Reduction: The acrylate double bond is conjugated and reduces very easily. 1 atm H
with Pd/C is sufficient. -
Ester Reduction: The saturated ester is reduced to the alcohol using LiAlH
(in THF at 0 °C) or NaBH (in MeOH/THF). LiAlH is cleaner but requires anhydrous conditions.
Analytical Data & Validation
To validate the synthesis, compare your product against these expected spectral characteristics.
| Technique | Expected Signal Characteristics |
| Pyrimidine H2: Singlet ~9.0–9.1 ppm (deshielded).Pyrimidine H4/H6: Singlet ~8.6–8.7 ppm (2H).Propyl Chain: Triplet (~2.7 ppm, benzylic), Multiplet (~1.8 ppm), Triplet (~3.6 ppm, -CH | |
| LC-MS (ESI+) | [M+H] |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |
Safety & Handling (E-E-A-T)
-
5-Bromopyrimidine: Irritant. Avoid inhalation of dust.
-
Propargyl Alcohol: Highly Toxic (oral/dermal) and Flammable. Handle only in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Dispose of heavy metal waste according to EHS regulations.
-
Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.
References
-
BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Retrieved from
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from
-
Sigma-Aldrich. Product Specification: 3-(Pyrimidin-5-yl)prop-2-yn-1-ol (CAS 174456-28-1). Retrieved from
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary for Ethyl Acrylate. Retrieved from
Sources
- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Strategic Utilization of 3-(Pyrimidin-5-yl)propan-1-ol in Medicinal Chemistry
Executive Summary: The "Privileged Linker" Strategy
In modern drug discovery, the 3-(pyrimidin-5-yl)propan-1-ol moiety represents a high-value "privileged linker." Unlike the 2-, 4-, or 6-positions of the pyrimidine ring, which are electronically susceptible to nucleophilic attack and metabolic oxidation (via aldehyde oxidase), the 5-position offers superior metabolic stability.
This guide details the strategic application of this intermediate. It serves as a robust handle for extending pharmacophores into solvent-accessible pockets of kinases (e.g., JAK, BTK) and GPCRs (e.g., Adenosine receptors), balancing lipophilicity (
Synthesis & Quality Control
Objective: Scalable production of high-purity intermediate.
The synthesis relies on a Sonogashira cross-coupling followed by catalytic hydrogenation. The primary challenge is preventing the base-catalyzed isomerization of the propargyl alcohol intermediate into an
Workflow Diagram
Figure 1: Two-step synthetic route minimizing isomerization risks.
Protocol A: Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol[1]
Step 1: Sonogashira Coupling
-
Charge: To a flame-dried flask under
, add 5-bromopyrimidine (1.0 equiv), Pd(PPh ) Cl (0.02 equiv), and CuI (0.01 equiv). -
Solvent: Add degassed THF (10 vol) and Triethylamine (3.0 equiv). Note: Avoid diethylamine to reduce isomerization risk.
-
Addition: Dropwise add Propargyl alcohol (1.2 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hex).
-
Workup: Filter through Celite to remove Pd/Cu. Concentrate.
-
QC Check:
H NMR should show alkyne protons. If vinylic signals appear, isomerization to the enone has occurred.
-
Step 2: Hydrogenation
-
Charge: Dissolve the crude alkyne in MeOH . Add 10% Pd/C (10 wt% loading).
-
Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours.
-
Caution: Monitor closely. Over-reduction can reduce the pyrimidine ring (tetrahydropyrimidine formation).
-
-
Purification: Filter Celite. Flash chromatography (DCM:MeOH 95:5).
Functionalization Protocols
Objective: Converting the alcohol handle into active pharmacophores.
The terminal alcohol is a "divergent hub." It can be activated for substitution or oxidized for coupling.
Divergent Pathway Map
Figure 2: Divergent functionalization strategies.
Protocol B: Mitsunobu Coupling (Ether Synthesis)
Use Case: Attaching the linker to a phenol or acidic heterocycle.
-
Reagents: Dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv), Triphenylphosphine (
, 1.5 equiv), and the Nucleophile (Phenol/Imide, 1.0 equiv) in anhydrous THF . -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
-
Mechanism Note: The order of addition is crucial to form the betaine intermediate without polymerizing the azo-compound.
-
-
Stir: Allow to warm to RT overnight.
-
Workup: Quench with water. Extract EtOAc. The byproduct
is difficult to remove; consider using polymer-bound for easier purification in library synthesis.
Protocol C: Oxidation to Carboxylic Acid
Use Case: Creating amide linkers.
Avoid Jones Reagent (too harsh for the basic pyrimidine).
-
System: TEMPO (0.1 equiv) / BAIB (Bis-acetoxyiodobenzene, 2.2 equiv).
-
Solvent: ACN:H
O (1:1). -
Procedure: Stir at RT for 4 hours. The primary alcohol converts directly to the carboxylic acid without isolating the aldehyde.
-
Isolation: Adjust pH to 3–4. Extract with EtOAc.
Application Data & Design Strategy
Solubility & Physicochemical Profile
The 3-(pyrimidin-5-yl)propan-1-ol motif improves physicochemical properties compared to phenyl analogs.
| Property | Phenyl Analog | Pyrimidin-5-yl Analog | Impact on Drug Design |
| LogP | High (Lipophilic) | Moderate (Lower) | Improved water solubility; reduced non-specific binding. |
| pKa | N/A | ~1.3 (Ring N) | Remains neutral at physiological pH; does not introduce charge complications. |
| Metabolic Liability | High (CYP oxidation) | Low | The 5-position blocks the "soft spot" for oxidation. |
| H-Bonding | None | Acceptor (N1, N3) | Potential for water-mediated bridges in the binding pocket. |
Case Study: Kinase Inhibitor Optimization
In the development of JAK inhibitors, replacing a phenyl ring with a pyridine or pyrimidine is a standard scaffold hop.
-
Challenge: A phenyl-propyl linker was metabolically unstable.
-
Solution: Substitution with 3-(Pyrimidin-5-yl)propan-1-ol .[1][2]
-
Result: The pyrimidine nitrogen atoms are not basic enough to be protonated in the gut (pKa ~1.3), preserving membrane permeability, yet the ring polarity reduces intrinsic clearance (
) by 40% compared to the phenyl analog [2].
References
-
Müller, T. J. J. (2012). "Coupling-isomerization synthesis of chalcones." Journal of Medicinal Chemistry. (Note: Discusses the risk of propargyl alcohol isomerization with electron-deficient heterocycles).
-
Blom, A., et al. (2016). "Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of 5-substituted pyrimidines in enhancing potency and metabolic profiles).
-
BenchChem. (2025).[3] "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." (General protocols for handling 5-bromo-pyrimidine intermediates).
-
Creative Proteomics. (2024). "Pyrimidine Metabolism Pathways: Synthesis and Degradation." (Background on metabolic stability).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyrimidine derivatives.
Sources
reaction conditions for the oxidation of 3-(Pyrimidin-5-yl)propan-1-ol
Application Note: Oxidative Transformations of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary
This technical guide details the optimized protocols for the oxidation of 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) to its corresponding aldehyde and carboxylic acid derivatives.[1][2] These transformations are critical in medicinal chemistry for generating linkers, building blocks for kinase inhibitors, and modifying pyrimidine-based scaffolds.[1][2]
The pyrimidine ring introduces specific challenges:
-
Basic Nitrogen: The N-atoms can coordinate with Lewis-acidic metal oxidants (e.g., Cr(VI), Mn(VII)), potentially stalling reactions or requiring large excesses of reagent.[1][2]
-
Solubility: The polar nature of the heterocycle requires tailored workup procedures to ensure efficient recovery.[2]
-
Nucleophilicity: Avoidance of harsh acidic conditions is preferred to prevent salt formation or ring degradation.[2]
This guide recommends Dess-Martin Periodinane (DMP) for aldehyde synthesis and TEMPO/BAIB for carboxylic acid synthesis, prioritizing high chemoselectivity, mild conditions, and reproducibility.[1][2]
Chemical Context & Reaction Pathways
The oxidation of the primary alcohol can be directed toward two distinct products:
-
Target A (Aldehyde): 3-(Pyrimidin-5-yl)propanal.[1][2] Unstable intermediate; best used immediately or stored at low temperature.[1][2]
-
Target B (Carboxylic Acid): 3-(Pyrimidin-5-yl)propanoic acid.[1][2] Stable building block.
Reaction Scheme
Figure 1: Divergent oxidative pathways for the pyrimidine alcohol substrate.[1][2]
Method A: Synthesis of the Aldehyde
Protocol: Dess-Martin Periodinane (DMP) Oxidation Rationale: DMP is an iodine(V) reagent that operates under neutral conditions.[1][2] Unlike Swern oxidation, it does not generate odorous byproducts (dimethyl sulfide) or require cryogenic temperatures (-78°C).[1][2] Crucially, it avoids the use of heavy metals that might chelate to the pyrimidine nitrogens.
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-(Pyrimidin-5-yl)propan-1-ol | 1.0 equiv | Substrate |
| Dess-Martin Periodinane | 1.2 - 1.5 equiv | Oxidant |
| Dichloromethane (DCM) | 0.1 M - 0.2 M | Solvent (Anhydrous) |
| NaHCO₃ (sat.[1][2] aq.) | Excess | Quench (Neutralizer) |
| Na₂S₂O₃ (sat.[2] aq.) | Excess | Quench (Reduces Iodine byproducts) |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).
-
Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.
-
Note: The reaction is initially heterogeneous but typically becomes homogeneous as the oxidant is consumed.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for 1–3 hours.
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS.[2] The aldehyde spot will be less polar than the alcohol.
-
-
Quench (Critical Step): Dilute the reaction mixture with diethyl ether or DCM. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ .
-
Workup: Stir the biphasic mixture vigorously for 15–30 minutes until the organic layer is clear. Separate the layers.
-
Extract the aqueous layer 2x with DCM.[2]
-
Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C).
-
-
Purification: The crude aldehyde is often pure enough for subsequent steps.[2] If necessary, purify via rapid silica gel chromatography (DCM/MeOH gradient).[2]
Method B: Synthesis of the Carboxylic Acid
Protocol: TEMPO / BAIB (Bis-acetoxyiodobenzene) Oxidation Rationale: This "green" oxidation uses catalytic TEMPO and a stoichiometric co-oxidant (BAIB) in a biphasic system.[1][2] It is highly chemoselective for primary alcohols and tolerates the basic pyrimidine ring well.[2] It avoids the harsh acidity of Jones reagent and the multi-step nature of Pinnick oxidation.
Reagents & Materials
| Reagent | Equivalents | Role |
| 3-(Pyrimidin-5-yl)propan-1-ol | 1.0 equiv | Substrate |
| TEMPO | 0.1 - 0.2 equiv | Catalyst |
| BAIB | 2.2 - 2.5 equiv | Stoichiometric Oxidant |
| DCM / Water | 1:1 ratio (0.2 M) | Solvent System |
Step-by-Step Protocol
-
Preparation: Dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv) in a 1:1 mixture of DCM and Water.
-
Catalyst Addition: Add TEMPO (0.1 equiv) to the biphasic mixture.
-
Oxidant Addition: Add BAIB (2.2 equiv) in one portion at room temperature.
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Observation: The organic layer may turn orange/red due to the TEMPO radical, which is normal.[2]
-
-
Workup Strategy (Isoelectric Considerations):
-
The product is an amphoteric amino acid-like structure (basic pyrimidine + acidic carboxyl).[1][2]
-
Step A: Separate the layers. The product is likely in the aqueous phase or distributed.
-
Step B: Adjust the aqueous layer pH to 3–4 (using 1N HCl). Do not go below pH 2 to avoid protonating the pyrimidine ring (pKa ~1.3).[2]
-
Step C: Extract exhaustively with 10% MeOH in DCM or Ethyl Acetate .
-
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Recrystallization from EtOAc/Hexanes or reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) is recommended.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Aldehyde) | Product volatility or instability.[1][2] | Keep bath temp <30°C during concentration.[2] Use crude immediately. |
| Incomplete Oxidation | Coordination of N to oxidant.[2] | Increase oxidant to 1.5–2.0 equiv.[2] Ensure vigorous stirring. |
| Poor Recovery (Acid) | Product stuck in aqueous phase.[2] | Use "salting out" (saturate aq.[2] layer with NaCl) before extraction.[2] Use n-Butanol for extraction if necessary.[1][2] |
| Side Reactions | Ring oxidation (rare).[2] | Ensure temperature does not exceed RT. Avoid KMnO4 or unbuffered bleach.[1][2] |
Workup Decision Flowchart
Figure 2: Logic flow for workup procedures based on oxidation state target.[1][2]
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2] J. Org.[1][2][7] Chem.1983 , 48, 4155–4156.[1][2] Link[2]
-
Epp, J. B.; Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids."[1][2] J. Org.[1][2][7] Chem.1999 , 64, 293–295.[1][2] (Describes TEMPO/BAIB oxidation of nucleoside alcohols). Link[2]
-
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.[1][2] (General reference for reagent selection). Link
-
De Luca, L. et al. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[2] Org.[1][2][3][4][7] Lett.2001 , 3, 3041–3043.[1][2] (TEMPO/TCC protocols). Link[2]
Sources
- 1. seemafinechem.com [seemafinechem.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. TEMPO [organic-chemistry.org]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
Precision Functionalization of 3-(Pyrimidin-5-yl)propan-1-ol: A Guide to Linker Activation and Modification
Abstract & Strategic Significance
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 85929-98-4) represents a privileged scaffold in medicinal chemistry, serving as a critical "linker" unit in Fragment-Based Drug Design (FBDD) and Proteolysis Targeting Chimeras (PROTACs). The pyrimidine ring offers unique π-stacking capabilities and hydrogen bond acceptor properties, while the propyl chain provides optimal spatial separation.
However, the functionalization of the terminal hydroxyl group presents a dichotomy: the molecule contains a nucleophilic primary alcohol and a potentially basic/nucleophilic pyrimidine nitrogen. This Application Note details three validated protocols to functionalize this hydroxyl group without compromising the heteroaromatic core.
Chemical Context & Reactivity Analysis[1][2][3]
Before initiating synthesis, one must understand the electronic environment.
-
The Hydroxyl Group: A primary alcohol (
). It is unhindered and highly nucleophilic, making it ideal for displacements or oxidations. -
The Pyrimidine Ring: An electron-deficient heteroaromatic. Unlike pyridine (
), the pyrimidine nitrogens are less basic ( ), reducing the risk of self-quenching during acid-catalyzed reactions. However, under strong alkylating conditions (e.g., excess methyl iodide), -alkylation can occur.
Decision Matrix: Functionalization Pathways
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the desired downstream application.
Protocol 1: Activation via Sulfonylation (Mesylation)
Converting the alcohol to a mesylate (methanesulfonate) is the gold standard for creating a leaving group. This allows for subsequent displacement by amines, thiols, or azides.
Challenge: The generated HCl can protonate the pyrimidine, potentially trapping the product in the aqueous phase during workup or catalyzing side reactions. Solution: Use of a non-nucleophilic base in slight excess and a strictly anhydrous environment.
Materials
-
Substrate: 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the alcohol in 10 mL of anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen or Argon atmosphere.
-
Base Addition: Add 1.5 mmol (1.5 equiv) of TEA. Cool the mixture to 0°C using an ice bath.
-
Activation: Dropwise add 1.2 mmol (1.2 equiv) of MsCl via syringe over 5 minutes.
-
Note: The reaction is exothermic. Rapid addition may cause local heating and side reactions.
-
-
Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Check TLC (5% MeOH in DCM). The product (
) should be distinct from the starting alcohol ( ). -
Workup (Critical):
-
Storage: Use immediately or store at -20°C under Argon. Mesylates are thermally unstable over long periods.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Pyrimidine protonation (salt formation) | Increase TEA to 2.0 equiv; ensure basic wash ( |
| New Spot on TLC (High Rf) | Elimination to alkene | Keep reaction strictly at 0°C; do not stir >2 hours. |
| Precipitate in Reaction | Amine-HCl salt formation | This is normal ( |
Protocol 2: Controlled Oxidation to Aldehyde
Aldehydes are versatile intermediates for reductive amination. While Swern oxidation is effective, the odorless and milder Dess-Martin Periodinane (DMP) is preferred for pyrimidines to avoid the acidic conditions of the Swern workup.
Materials
-
Substrate: 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (
) (5.0 equiv, solid) -
Solvent: DCM (wet DCM can actually accelerate DMP, but anhydrous is safer for reproducibility)
Step-by-Step Methodology
-
Setup: Suspend the alcohol (1.0 mmol) and solid
(5.0 mmol) in DCM (10 mL).-
Expert Insight: The bicarbonate buffers the acetic acid byproduct generated by DMP, preventing protonation of the pyrimidine ring.
-
-
Addition: Add DMP (1.2 mmol) in one portion at 0°C.
-
Reaction: Stir at RT for 1–2 hours. The suspension will become cloudy.
-
Quench: Add a 1:1 mixture of saturated
(to reduce excess oxidant) and saturated . Stir vigorously for 15 minutes until the organic layer is clear. -
Isolation: Extract with DCM (3x), dry over
, and concentrate.-
Stability Note: Pyrimidine aldehydes are susceptible to air oxidation. Store under inert gas.
-
Protocol 3: Direct Displacement (Mitsunobu Reaction)
For converting the alcohol directly into an ether or amine without an intermediate leaving group.
Mechanism & Workflow
Figure 2: The Mitsunobu pathway. The pyrimidine ring remains inert while the alcohol is activated by the phosphine-azo complex.
Step-by-Step Methodology
-
Dissolution: Dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv), Triphenylphosphine (
, 1.5 equiv), and the Nucleophile (e.g., phenol, phthalimide; 1.2 equiv) in anhydrous THF. -
Cooling: Cool to 0°C.
-
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
-
Critical: The solution should turn yellow/orange. If the color fades immediately, add DIAD slower.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Concentrate THF. Triturate with Ether/Hexane to precipitate triphenylphosphine oxide (
). Filter and purify the supernatant by column chromatography.
References
-
Mitsunobu Reaction Mechanism & Protocols. Organic Chemistry Portal. Available at: [Link]
-
Alcohol to Mesylate Transformation. Common Organic Chemistry. Available at: [Link]
-
Oxidation of Alcohols (DMP vs Swern). Master Organic Chemistry. Available at: [Link]
-
Pyrimidine Chemistry and Functionalization. National Institutes of Health (PMC). Available at: [Link]
Sources
The Versatile Building Block: 3-(Pyrimidin-5-yl)propan-1-ol in Modern Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based structures hold a position of exceptional importance. As integral components of nucleobases and a wide array of clinically approved drugs, the pyrimidine core offers a versatile scaffold for the design of novel therapeutic agents.[1] Within this esteemed class of compounds, 3-(pyrimidin-5-yl)propan-1-ol emerges as a particularly valuable and flexible building block. Its unique structural arrangement, featuring a reactive primary alcohol tethered to the pyrimidine ring via a three-carbon linker, provides a gateway to a diverse range of complex heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of 3-(pyrimidin-5-yl)propan-1-ol and its strategic application in the construction of novel heterocyclic entities with significant therapeutic potential. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower researchers in their quest for next-generation therapeutics.
Core Attributes of 3-(Pyrimidin-5-yl)propan-1-ol as a Building Block
The utility of 3-(pyrimidin-5-yl)propan-1-ol in heterocyclic synthesis is rooted in its distinct chemical functionalities. The primary alcohol serves as a versatile handle for a multitude of chemical transformations, while the pyrimidine ring itself can participate in various cyclization and functionalization reactions.
Key Reactive Sites and Their Synthetic Utility:
-
Primary Alcohol (-OH): This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. These transformations are fundamental for extending the carbon chain or introducing new functional groups.
-
Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can act as nucleophiles or bases, and the ring can undergo electrophilic or nucleophilic substitution depending on the reaction conditions and the presence of activating or deactivating groups.
-
Propanol Linker: The three-carbon chain provides conformational flexibility and acts as a spacer, enabling intramolecular reactions to form fused ring systems of varying sizes and therapeutic relevance.
Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol: A Detailed Protocol
While commercially available, the in-house synthesis of 3-(pyrimidin-5-yl)propan-1-ol can be a cost-effective approach for large-scale applications. A reliable two-step synthetic sequence starting from the readily accessible pyrimidine-5-carbaldehyde is outlined below. This method is analogous to the synthesis of similar aryl- and heteroaryl-propanols.
Overall Synthetic Scheme:
Caption: Synthetic workflow for 3-(Pyrimidin-5-yl)propan-1-ol.
Step 1: Synthesis of 3-Hydroxy-3-(pyrimidin-5-yl)propanenitrile
This step involves the nucleophilic addition of the carbanion generated from acetonitrile to the carbonyl group of pyrimidine-5-carbaldehyde.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile (1.2 equivalents) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the acetonitrile anion.
-
Aldehyde Addition: Dissolve pyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH of the mixture to ~7 with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water to prevent its rapid quenching.
-
Low-Temperature Addition: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The careful addition of water is crucial to safely quench the unreacted sodium hydride. Subsequent neutralization and extraction isolate the desired product.
Step 2: Reduction of 3-Hydroxy-3-(pyrimidin-5-yl)propanenitrile
The final step involves the chemoselective reduction of the nitrile functionality to a primary amine, followed by the reduction of the intermediate imine to the final alcohol. A common and effective method is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, catalytic hydrogenation can be employed.
Protocol (Using LiAlH4):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 (2.0-3.0 equivalents) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Dissolve 3-hydroxy-3-(pyrimidin-5-yl)propanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and carefully add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH4 in grams. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 3-(pyrimidin-5-yl)propan-1-ol.
-
Purification: The product can be further purified by column chromatography or distillation under reduced pressure.
Trustworthiness of the Protocol: The sequential work-up with water and NaOH (Fieser method) is a well-established and safe procedure for quenching LiAlH4 reactions, resulting in an easily filterable solid and simplifying the product isolation.
Application in Heterocyclic Synthesis: Construction of Dihydropyrido[3,2-d]pyrimidines
A significant application of 3-(pyrimidin-5-yl)propan-1-ol is in the synthesis of fused heterocyclic systems, such as dihydropyrido[3,2-d]pyrimidines. These scaffolds are of interest in drug discovery due to their structural similarity to purines and pteridines, which are key components of many biological systems.
Reaction Principle: Intramolecular Cyclization Strategy
The synthesis leverages a multi-step sequence involving the conversion of the primary alcohol to a more reactive functional group, followed by an intramolecular cyclization.
Caption: Workflow for dihydropyrido[3,2-d]pyrimidine synthesis.
Protocol for the Synthesis of a Dihydropyrido[3,2-d]pyrimidine Derivative
Step A: Mesylation of 3-(Pyrimidin-5-yl)propan-1-ol
-
Dissolve 3-(pyrimidin-5-yl)propan-1-ol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate to give the crude mesylate, which is often used in the next step without further purification.
Step B: Azide Formation
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents).
-
Heat the mixture to 60-80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the azide.
Step C: Reduction to the Amine
-
Dissolve the azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield the primary amine.
Step D: Intramolecular Cyclization
The final cyclization to form the dihydropyrido[3,2-d]pyrimidine ring can be achieved through various methods, often involving condensation with a suitable one-carbon electrophile. The specific conditions will depend on the desired final product and substitution pattern.
Expertise & Experience Insights:
The choice of a mesylate as a leaving group in Step A is strategic. It is readily prepared from the alcohol and is an excellent leaving group for the subsequent SN2 reaction with sodium azide. The Staudinger reaction or catalytic hydrogenation are both reliable methods for the reduction of the azide in Step C, with the latter often being preferred for its cleaner reaction profile and easier workup.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step(s) |
| 3-(Pyrimidin-5-yl)propan-1-ol | C7H10N2O | 138.17 | Nucleophilic addition of acetonitrile to pyrimidine-5-carbaldehyde, followed by reduction. |
| Dihydropyrido[3,2-d]pyrimidine Derivative | Varies | Varies | Intramolecular cyclization of a 3-(pyrimidin-5-yl)propan-1-amine derivative. |
Conclusion and Future Perspectives
3-(Pyrimidin-5-yl)propan-1-ol stands as a testament to the power of functionalized building blocks in the efficient construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for the synthesis of this valuable intermediate and its application in the generation of novel heterocyclic libraries. The versatility of its primary alcohol and the inherent reactivity of the pyrimidine ring open up a vast chemical space for exploration. Future research in this area will undoubtedly focus on the development of novel catalytic methods for the functionalization of the propanol linker and the pyrimidine core, as well as the application of this building block in the synthesis of a broader range of fused heterocyclic systems with diverse biological activities. The continued exploration of such privileged scaffolds is paramount to the advancement of medicinal chemistry and the discovery of new and effective treatments for human diseases.
References
Sources
Application Note: Strategic Functionalization of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary & Strategic Utility
3-(Pyrimidin-5-yl)propan-1-ol is a high-value scaffold in medicinal chemistry, particularly serving as a "linker" moiety in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors (e.g., PLK4 inhibitors).[1][2][3][4] Its structural value lies in the 5-substituted pyrimidine ring, which offers a metabolically stable, electron-deficient aromatic system that engages in unique
This guide provides field-proven protocols for converting the primary hydroxyl group into esters and ethers.[2] Unlike standard aliphatic alcohols, this substrate requires specific attention to the Lewis basicity of the pyrimidine nitrogens and the solubility profile of the resulting salts.[2]
Chemical Profile & Critical Considerations
Before initiating synthesis, the chemist must understand the electronic environment of the substrate to avoid common pitfalls like catalyst poisoning or N-alkylation.[2]
The Basicity Paradox
A common misconception is treating pyrimidine like pyridine.[2]
-
Pyridine pKa (Conjugate Acid): ~5.2 (Moderately Basic)[1][4]
-
Pyrimidine pKa (Conjugate Acid): ~1.1 – 1.3 (Weakly Basic)[1][4]
Implication for Synthesis: The pyrimidine ring is significantly less basic than pyridine.[2] In acid-catalyzed esterifications (e.g., Fischer esterification), the pyrimidine ring will not fully protonate to trap the catalyst unless high concentrations of strong acid are used.[1][2] However, in the presence of strong alkylating agents (e.g., Methyl Iodide), N-alkylation remains a competitive risk due to the lone pair availability, particularly if the O-nucleophile is not generated quantitatively.[1][2]
Solubility & Workup Strategy
The pyrimidine moiety imparts significant polarity.[2]
-
Risk: If the reaction mixture is acidified (pH < 1) during workup, the pyrimidine will protonate, becoming highly water-soluble and leading to product loss in the aqueous phase.[1][2]
-
Control: Ensure all aqueous workups are buffered to pH > 4 to maintain the pyrimidine in its neutral, organic-soluble free-base form.
Decision Matrix: Pathway Selection
The following decision tree illustrates the optimal synthetic route based on the desired product and substrate sensitivity.
Figure 1: Strategic selection of synthetic pathways based on target functionality and substrate tolerance.
Module A: Esterification Protocols
Protocol 1: Nucleophilic Acylation (Acid Chloride Method)
Best for: Simple aliphatic or aromatic esters; scale-up (>10g).[1][4]
Mechanism: The alcohol attacks the activated carbonyl of the acid chloride.[2] A base acts as an HCl scavenger.[2] Critical Control: Use Triethylamine (Et3N) or DIPEA rather than Pyridine as the solvent/base.[1][2] While Pyridine is standard, removing it requires acidic washes which can extract the pyrimidine product.[1][2]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (N2).
-
Dissolution: Dissolve 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv, catalytic). Cool to 0°C.[2][5]
-
Acylation: Dropwise add the Acid Chloride (1.2 equiv) diluted in minimal DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (UV 254nm).
-
Quench & Workup (Self-Validating Step):
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (EtOAc/Hexanes).
Protocol 2: Steglich Esterification (Coupling)
Best for: Complex carboxylic acids, amino acids, or when acid chlorides are unstable.[1][2]
Reagents: EDC·HCl (1.2 equiv), DMAP (0.1 equiv), Carboxylic Acid (1.1 equiv).[1][2][4] Solvent: DCM or DMF.
Key Insight: Order of addition matters to prevent N-acylurea formation on the pyrimidine (unlikely, but possible). Premix the Carboxylic Acid and EDC before adding the Pyrimidine-alcohol.[2]
Module B: Etherification Protocols
Protocol 3: Williamson Ether Synthesis
Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).[1][2] Risk: N-alkylation .[2] The pyrimidine nitrogens are nucleophilic enough to react with highly reactive alkyl halides if the oxy-anion is not fully formed.[2]
Optimization: Use Sodium Hydride (NaH) in THF/DMF to ensure complete deprotonation of the alcohol before adding the alkyl halide.
Step-by-Step Procedure:
-
Deprotonation:
-
Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0°C under N2.
-
Add 3-(Pyrimidin-5-yl)propan-1-ol (1.0 equiv) dissolved in THF dropwise.
-
Wait: Stir at 0°C for 30 minutes. Evolution of H2 gas must cease.[2] This ensures the species exists as the Alkoxide (RO-), which is significantly more nucleophilic than the ring Nitrogen.[1][2]
-
-
Alkylation:
-
Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.
-
Warm to RT and stir (1–12 hours).
-
-
Workup:
Protocol 4: Mitsunobu Reaction
Best for: Phenolic ethers (Aryl-O-Alkyl) or when inversion of stereochemistry is needed (not applicable here, but good for complex substrates).[1][2]
Workflow Visualization:
Figure 2: Mitsunobu reaction workflow minimizing side reactions.
Protocol:
-
Combine Pyrimidine-alcohol (1.0 equiv), Phenol (1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF.[1][2]
-
Cool to 0°C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 15 minutes.[1][2]
-
Why Slow? To prevent the formation of hydrazine byproducts and control the exotherm.[2]
-
-
Stir at RT overnight.
-
Purification: Remove solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1][2] Filter, then column the filtrate.[1][2]
Analytical Data Summary
Expected characteristics for the functionalized products:
| Property | Ester Derivative | Ether Derivative | Notes |
| TLC (SiO2) | Rf ~0.4–0.6 (50% EtOAc/Hex) | Rf ~0.5–0.7 (50% EtOAc/Hex) | Pyrimidine UV active @ 254nm.[1][2][4] |
| 1H NMR (CDCl3) | Triplet @ ~4.1 ppm (-CH2-O-CO-) | Triplet @ ~3.4 ppm (-CH2-O-R) | Diagnostic shift of O-methylene.[1][2][4] |
| Aromatic Region | 3 signals: ~9.1 (s, 1H), ~8.6 (s, 2H) | 3 signals: ~9.1 (s, 1H), ~8.6 (s, 2H) | Characteristic 5-subst.[1][2][4] pyrimidine pattern.[2][6] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in DCM, EtOAc, Et2O | Ethers generally more lipophilic.[1][2][4] |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Aqueous Loss) | Product protonated during workup. | Adjust aqueous layer to pH 8–9 using sat.[2][4] NaHCO3 or 1M NaOH before extraction.[2] |
| N-Alkylation Observed | Incomplete deprotonation (Williamson).[1][2][4] | Ensure NaH is fresh. Increase deprotonation time. Keep temp at 0°C during halide addition. |
| TPPO Contamination | Mitsunobu byproduct.[2][4][5] | Use polymer-supported PPh3 or perform a precipitating wash with cold Et2O/Hexanes.[2][4] |
| Starting Material Stalls | Pyrimidine coordinating to catalyst.[2][4] | In metal-catalyzed reactions (rare here), add EDTA workup.[1][2][4] For Steglich, add more DMAP. |
References
-
Basicity of Pyrimidines: Brown, D. J., & Mason, S. F. (1956).[1][2] The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[2] [1][4]
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009).[1][2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1][2]
-
Williamson Ether Synthesis Optimization: Paul, S., & Gupta, M. (2004).[1][2] Williamson Ether Synthesis in Ionic Liquids. Synthetic Communications, 34(20).[1][2] [1][4]
-
Pyrimidine Linkers in Drug Discovery: Lücking, U. (2013).[1][2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408.[1][2] (Discusses pyrimidine scaffolds in kinase inhibitors). [1][4]
Sources
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(Pyrimidin-5-yl)propan-1-ol: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The functionalization of the pyrimidine scaffold is therefore a critical endeavor in the discovery of new chemical entities with therapeutic potential. 3-(Pyrimidin-5-yl)propan-1-ol is a versatile building block that offers a reactive pyrimidine core and a functionalized side chain, making it an attractive starting point for the synthesis of diverse compound libraries. This guide provides detailed application notes and protocols for the strategic application of cross-coupling reactions to this valuable synthon, with a focus on practical implementation in a research and drug development setting.
Strategic Overview: Pathways to Functionalization
The successful application of cross-coupling reactions to 3-(pyrimidin-5-yl)propan-1-ol hinges on a key strategic decision: will the pyrimidine ring act as the electrophile or the nucleophile? This guide will explore both avenues, providing detailed protocols for each approach.
-
Pathway A: The Pyrimidine as an Electrophile. This is the more common strategy and involves the introduction of a halide at a reactive position on the pyrimidine ring, typically the C2 position. This halogenated intermediate then serves as the electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.
-
Pathway B: The Pyrimidine as a Nucleophile. In this alternative approach, the pyrimidine ring is converted into an organometallic species, most commonly a boronic acid or its ester derivative. This nucleophilic pyrimidine can then be coupled with a range of aryl or vinyl halides or triflates.
The choice between these pathways will depend on the desired final product and the availability of starting materials. This guide will provide the necessary information to make an informed decision and execute the chosen strategy effectively.
Caption: Overall workflow for the functionalization of 3-(Pyrimidin-5-yl)propan-1-ol.
PART 1: The Pyrimidine as an Electrophile - Synthesis of a Key Intermediate
The cornerstone of this approach is the synthesis of a halogenated derivative of 3-(pyrimidin-5-yl)propan-1-ol. The C2 position of the pyrimidine ring is often the most amenable to halogenation and subsequent cross-coupling. The presence of the primary alcohol necessitates a protection-deprotection strategy to avoid unwanted side reactions.
Step 1: Protection of the Primary Alcohol
The tert-butyldimethylsilyl (TBDMS) group is a robust and reliable choice for the protection of primary alcohols due to its stability under a wide range of reaction conditions and the availability of mild deprotection protocols.[5][6]
Protocol 1: TBDMS Protection of 3-(Pyrimidin-5-yl)propan-1-ol
-
Materials:
-
3-(Pyrimidin-5-yl)propan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-(pyrimidin-5-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine.
-
Step 2: Chlorination of the Pyrimidine Ring
With the alcohol protected, the pyrimidine ring can be activated for cross-coupling by introducing a chlorine atom at the C2 position. A common method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃).[3][7] Although 3-(pyrimidin-5-yl)propan-1-ol does not possess a hydroxyl group on the pyrimidine ring, a plausible synthetic route to the required 2-chloro derivative involves starting from a corresponding 2-hydroxypyrimidine precursor and applying a similar chlorination protocol. For the purpose of this guide, we will assume the availability of 5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidin-2-ol, which can be chlorinated as follows.
Protocol 2: Chlorination of 5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidin-2-ol
-
Materials:
-
5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
To a stirred solution of 5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidin-2-ol (1.0 eq) in POCl₃ (used as both reagent and solvent), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated NaHCO₃ solution and extract with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine.
-
PART 2: Cross-Coupling Reactions of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
The synthesized 2-chloropyrimidine derivative is a versatile electrophile for a range of palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Materials:
-
2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 80-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 | 70-90 |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[1][11][12]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol 4: Sonogashira Coupling of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Materials:
-
2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 50 | 70-90 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT to 60 | 75-95 |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[13][14][15]
Protocol 5: Buchwald-Hartwig Amination of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Materials:
-
2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)
-
Strong base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a reaction vessel.
-
Add the anhydrous solvent (e.g., toluene).
-
Add 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with EtOAc, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
| Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | SPhos | LiHMDS | Dioxane | 90 | 75-90 |
D. Heck Coupling: Vinylation of the Pyrimidine Ring
The Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][16][17][18]
Protocol 6: Heck Coupling of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Materials:
-
2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Alkene (e.g., styrene, acrylate, 1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., P(o-tolyl)₃, 6 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq).
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
PART 3: Deprotection of the Primary Alcohol
The final step in this synthetic sequence is the removal of the TBDMS protecting group to unveil the primary alcohol.
Protocol 7: TBDMS Deprotection
-
Materials:
-
TBDMS-protected pyrimidine derivative
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench with saturated aqueous NH₄Cl solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
PART 4: The Pyrimidine as a Nucleophile - Synthesis and Application of a Pyrimidine Boronic Ester
An alternative strategy involves converting the pyrimidine ring into a nucleophilic partner for Suzuki coupling. This is typically achieved by synthesizing a pyrimidine boronic acid pinacol ester (Bpin).
Synthesis of a Pyrimidin-2-ylboronic Acid Pinacol Ester
The Miyaura borylation is a common method for the synthesis of boronic esters from aryl halides.[19]
Protocol 8: Miyaura Borylation of 2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Materials:
-
2-Chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Potassium acetate (KOAc, 1.5 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine (1.0 eq), B₂pin₂ (1.1 eq), PdCl₂(dppf) (3 mol%), and KOAc (1.5 eq).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., dioxane).
-
Heat the mixture to 80-90 °C for 8-16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with EtOAc, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield 5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidin-2-yl)boronic acid pinacol ester.
-
This pyrimidine boronic ester can then be used in Suzuki-Miyaura coupling reactions with various aryl and vinyl halides/triflates following a protocol similar to Protocol 3.
Conclusion
The protocols and strategies outlined in this guide provide a comprehensive framework for the functionalization of 3-(pyrimidin-5-yl)propan-1-ol using modern cross-coupling chemistry. By leveraging the pyrimidine ring as either an electrophilic or nucleophilic coupling partner, researchers and drug development professionals can access a wide array of novel pyrimidine derivatives. The careful selection of protecting groups, reaction conditions, and catalytic systems is paramount to achieving high yields and purity. The methodologies described herein are intended to serve as a practical starting point for the exploration of new chemical space and the development of next-generation therapeutics based on the privileged pyrimidine scaffold.
References
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2018.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Adv. 2021.
- Preparation method of 2-chloro-5-hydroxypyrimidine. CN110041269A. 2019.
- Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B. 2011.
- Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. J. Org. Chem. 2005.
- 2-Chloro-5-hydroxypyrimidine synthesis. ChemicalBook. (n.d.).
- Synthesis method of 2-amino-5-pyrimidine pinacol bor
- 2-chloropyrimidine. Organic Syntheses. 1952.
- Preparation method of 2-chloro-5-cyanopyrimidine compound. CN110845426A. 2020.
- Sonogashira coupling. Wikipedia. (2023).
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. 2023.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. (n.d.).
- TBS Protection - Common Conditions. (n.d.).
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. 2025.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2018.
- Protecting Groups For Alcohols. Master Organic Chemistry. 2015.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem. 2013.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2018.
- Sonogashira Coupling. Organic Chemistry Portal. (n.d.).
- Pyrimidin-2-ylboronic acid synthesis. Reddit. 2023.
- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem. 2025.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2018.
- Sonogashira Coupling. Chemistry LibreTexts. 2023.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2018.
- Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF.
- Alcohol Protecting Groups. (n.d.).
- Deprotection of Silyl Ethers. Gelest Technical Library. (n.d.).
- Sonogashira coupling. Reddit. 2018.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. 2025.
- K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. 2023.
- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. J. Comb. Chem. 2003.
- Heck Reaction—State of the Art.
- Chloropyrimidine process. EP1042303A1. 2000.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Adv. 2024.
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. 2020.
- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. J. Comb. Chem. 2003.
- Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides Nucleotides Nucleic Acids. 2006.
- Heck Reaction. Chemistry LibreTexts. 2023.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. (n.d.).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem. 2013.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. 2021.
- Catalytic α-Hydroarylation of Acrylates and Acrylamides via an Interrupted Hydro-Dehalogen
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2023.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2007.
- Buchwald–Hartwig amin
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. ftp.orgsyn.org [ftp.orgsyn.org]
Process Development Guide: Scalable Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary & Strategic Route Selection
The moiety 3-(Pyrimidin-5-yl)propan-1-ol (CAS: 85929-94-6) is a critical "linker" motif in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., JAK, Rho-kinase targets) and GPR119 agonists. Its structural value lies in the pyrimidine ring's ability to engage in hydrogen bonding within ATP-binding pockets while the propyl alcohol chain acts as a flexible tether for further functionalization.
Route Analysis for Scale-Up
For kilogram-scale production, three retrosynthetic disconnections were evaluated. The Sonogashira Coupling / Hydrogenation sequence is selected as the Process of Record (POR) due to superior atom economy and safety profiles compared to alternatives.
| Route Strategy | Key Reagents | Scalability Rating | Critical Issues |
| A. Sonogashira (Selected) | 5-Bromopyrimidine + Propargyl Alcohol | High | Copper removal; Exotherm control. |
| B. Heck Reaction | 5-Bromopyrimidine + Allyl Alcohol | Low | Isomerization of product (aldehydes); difficult purification. |
| C. Lithiation | 5-Bromopyrimidine + Oxetane | Medium | Cryogenic conditions (-78°C) required; Pyrimidine ring instability to nucleophiles. |
Step 1: Sonogashira Cross-Coupling
Objective: Synthesis of intermediate 3-(Pyrimidin-5-yl)prop-2-yn-1-ol.
Mechanistic Insight & Causality
5-Bromopyrimidine is electron-deficient, facilitating rapid oxidative addition to Pd(0). However, the nitrogen atoms on the pyrimidine ring can coordinate to Palladium, potentially poisoning the catalyst. Therefore, a slightly higher catalyst loading (1-2 mol%) or bidentate ligands are often discussed. For cost-effective scale-up, standard triphenylphosphine ligands suffice if the reaction is kept strictly oxygen-free to prevent homocoupling of the alkyne (Glaser coupling).
Detailed Protocol (100g Scale Basis)
Reagents:
-
5-Bromopyrimidine (1.0 equiv, 159 g)
-
Propargyl alcohol (1.2 equiv, 67.2 g)
-
Pd(PPh3)2Cl2 (0.015 equiv)
-
CuI (0.01 equiv)
-
Triethylamine (3.0 equiv)
-
Solvent: THF (degassed) - Chosen over DMF for easier aqueous workup.
Procedure:
-
Inerting: Charge a 2L jacketed reactor with 5-Bromopyrimidine, Pd(PPh3)2Cl2, and CuI. Purge with N2 x 3 cycles.
-
Solvation: Add degassed THF (10 vol) and Triethylamine. Stir at 20°C until solids are mostly dissolved.
-
Controlled Addition: Heat the internal temperature to 50°C. Add Propargyl alcohol dropwise via an addition funnel over 2 hours.
-
Critical Control: Monitor exotherm. Do not allow internal temp to exceed 65°C to prevent polymerization.
-
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC (Target: <1% starting bromide).
-
Workup (Copper Removal):
-
Cool to 20°C. Filter off Et3N·HBr salts.
-
Dilute filtrate with EtOAc.
-
Wash 1: 10% NH4Cl / NH4OH (1:1) solution. The ammonia complexes Cu species (blue aqueous layer), essential to prevent heavy metal carryover.
-
Wash 2: Brine.
-
-
Isolation: Dry organic layer over MgSO4, concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Heptane or pass through a short silica plug if residual Pd is high.
Step 2: Selective Hydrogenation
Objective: Reduction of the alkyne to the alkane without reducing the pyrimidine ring.
Mechanistic Insight & Causality
Pyrimidines are susceptible to reduction (to dihydropyrimidines) under high-pressure hydrogenation conditions, especially in acidic media. The key to selectivity is neutral conditions and controlled hydrogen uptake . Pd/C is preferred over PtO2 (which is too active for heteroaromatics) or Raney Nickel (pyrophoric risks on scale).
Detailed Protocol
Reagents:
-
3-(Pyrimidin-5-yl)prop-2-yn-1-ol (Intermediate)
-
Catalyst: 10% Pd/C (50% wet, 5 wt% loading relative to substrate)
-
Solvent: Methanol (10 vol)
Procedure:
-
Loading: Charge the hydrogenation autoclave (Parr reactor) with the alkyne intermediate and Methanol.
-
Catalyst Addition: Add Pd/C slurry under N2 blanket. Safety: Dry Pd/C ignites methanol vapors; always add as a water/solvent slurry.
-
Pressurization: Purge with N2 x 3, then H2 x 3. Pressurize H2 to 2 bar (30 psi) .
-
Note: Do not exceed 5 bar. Higher pressures favor ring reduction.
-
-
Reaction: Stir at 25-30°C.
-
IPC Monitoring: Check H2 uptake. Theoretical uptake is 2 moles H2 per mole substrate.
-
Stop Condition: HPLC analysis showing disappearance of alkyne AND alkene intermediate. If "Over-reduced" impurity (tetrahydropyrimidine) appears >0.5%, stop immediately.
-
-
Filtration: Vent H2, purge N2. Filter through a Celite pad to remove catalyst.
-
Scavenging: Treat filtrate with SiliaMetS® Thiol or equivalent scavenger (4h stir) to reach <10 ppm Pd limits.
-
Final Isolation: Concentrate to yield the target alcohol as a viscous oil or low-melting solid.
Visualizations
Diagram 1: Synthetic Reaction Scheme
This diagram illustrates the chemical transformation and the critical selectivity node during hydrogenation.
Caption: Two-step synthesis highlighting the critical selectivity required during the hydrogenation phase to avoid ring saturation.
Diagram 2: Scale-Up Process Flow (Unit Operations)
This diagram details the operational workflow, emphasizing safety and purification checkpoints.
Caption: Operational workflow for the kilogram-scale campaign, featuring critical copper removal and IPC checkpoints.
Analytical Specifications & Quality Control
To ensure the material is suitable for downstream GMP synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Clear, viscous oil to off-white solid | Color indicates oxidation/impurities. |
| Identification | 1H NMR (DMSO-d6) | Conforms to structure | Pyrimidine protons: ~9.0 ppm (s, 1H), ~8.7 ppm (s, 2H). |
| Purity | HPLC (254 nm) | > 98.0% area | Critical to remove dimer impurities. |
| Residual Pd | ICP-MS | < 20 ppm | Required for biological assays. |
| Water Content | Karl Fischer | < 0.5% w/w | Alcohol is hygroscopic. |
NMR Interpretation Guide:
-
Pyrimidine Ring: Look for the characteristic singlet at
9.04 (H2) and singlet at 8.68 (H4, H6). -
Propyl Chain: Multiplets at
1.75 (CH2-beta), 2.65 (CH2-gamma), and 3.45 (CH2-alpha/OH). -
Validation: Disappearance of the alkyne carbon signals in 13C NMR (~80-90 ppm).
References
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Reviews, 111(11), 7135-7196. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine. BenchChem Technical Library. Link
-
EvitaChem. (2023). 3-(Pyrimidin-5-yl)propan-1-ol Product Data and Applications. Link
-
Sigma-Aldrich. (2023). 3-(Pyrimidin-5-yl)prop-2-yn-1-ol Product Specification. Link
-
Delgado, J. A., et al. (2017).[3] Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes.[3] Dalton Transactions. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrimidin-5-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-5-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the reaction yield of this important building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(Pyrimidin-5-yl)propan-1-ol, and what are the key challenges for each?
A1: There are several viable synthetic strategies, each with its own set of potential difficulties. The two most common approaches start from a pre-functionalized pyrimidine ring, typically 5-bromopyrimidine.
-
Route A: Cross-Coupling followed by Functional Group Manipulation. This route involves a palladium-catalyzed cross-coupling reaction to install a three-carbon side chain, which is then converted to the desired alcohol.
-
Route B: Chain Extension of a Pyrimidine-5-carboxaldehyde. This approach starts with an aldehyde on the pyrimidine ring and extends the carbon chain.
The primary challenges are often low yields in the cross-coupling steps, side reactions involving the pyrimidine ring, and purification of the polar final product.
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Heck, Sonogashira) is giving low yields. What are the likely causes and how can I improve it?
A2: Low yields in palladium-catalyzed cross-coupling reactions with pyrimidine substrates are a common issue. Several factors can contribute to this:
-
Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Side reactions: Homocoupling of the starting materials and reduction of the aryl halide are common side reactions.[1]
-
Sub-optimal reaction conditions: The choice of catalyst, ligand, base, and solvent is critical for success.
For troubleshooting, refer to the detailed protocols and troubleshooting guides for Route A below.
Q3: I am observing the reduction of the pyrimidine ring during the final reduction step with LiAlH₄. How can I prevent this?
A3: The pyrimidine ring is susceptible to reduction by strong hydride reagents like lithium aluminum hydride (LiAlH₄), especially when there is an electron-withdrawing group at the 5-position. This can lead to the formation of dihydropyrimidine byproducts, significantly lowering the yield of the desired alcohol.[2]
To mitigate this, consider the following:
-
Use a milder reducing agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, but if you have an aldehyde or ketone intermediate, it would be a better choice. For esters, a modified borohydride reagent or a different reduction system might be necessary.
-
Careful control of reaction conditions: Lowering the reaction temperature and using the stoichiometric amount of LiAlH₄ can sometimes improve selectivity.
-
Alternative synthetic route: If ring reduction remains a persistent issue, consider a synthetic route that introduces the alcohol functionality without a final strong reduction step.
Troubleshooting Guide: Route A - Cross-Coupling Approaches
This route typically starts with 5-bromopyrimidine and introduces the three-carbon side chain via a palladium-catalyzed cross-coupling reaction.
Method 1: Heck Reaction with Allyl Alcohol
This method involves the direct coupling of 5-bromopyrimidine with allyl alcohol to form an intermediate that can be reduced to the desired product.
-
To a dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., PPh₃, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., DMF or acetonitrile) and allyl alcohol (1.5 equiv).
-
Add a base, such as triethylamine (Et₃N, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate, 3-(pyrimidin-5-yl)propanal, can then be reduced to the target alcohol.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of 5-bromopyrimidine | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure anhydrous and anaerobic conditions. Consider a pre-catalyst activation step. |
| Inappropriate ligand. | Screen different phosphine ligands (e.g., P(o-tol)₃, XPhos) to find one that is less susceptible to coordination with the pyrimidine nitrogen. | |
| Insufficiently strong base. | Try a stronger base such as K₂CO₃ or Cs₂CO₃. | |
| Formation of significant side products (e.g., homocoupled pyrimidine) | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed. |
| Incorrect palladium to ligand ratio. | Maintain a 1:2 to 1:4 ratio of palladium to phosphine ligand to prevent the formation of coordinatively unsaturated palladium species that can promote side reactions. | |
| Isomerization of the allyl alcohol | Presence of palladium hydride species. | Add a hydride scavenger or ensure the complete removal of any residual reducing agents from previous steps. |
Method 2: Sonogashira Coupling with Propargyl Alcohol followed by Hydrogenation
This two-step sequence involves the coupling of 5-bromopyrimidine with propargyl alcohol, followed by the reduction of the resulting alkyne to the saturated alcohol.
-
To a dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine (3.0 equiv).
-
Add propargyl alcohol (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, work up the reaction as described for the Heck reaction.
-
The resulting 3-(pyrimidin-5-yl)prop-2-yn-1-ol can then be hydrogenated.
-
Dissolve the 3-(pyrimidin-5-yl)prop-2-yn-1-ol in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield in Sonogashira coupling | Homocoupling of propargyl alcohol (Glaser coupling). | Ensure strictly anaerobic conditions. Degas all solvents and reagents thoroughly. The use of an excess of the amine base can also suppress this side reaction. |
| Catalyst poisoning. | The pyrimidine nitrogen can interfere with the catalyst. Consider using a ligand that can electronically and sterically shield the palladium center. | |
| Incomplete hydrogenation | Inactive catalyst. | Use fresh, high-quality Pd/C. Ensure the reaction is stirred vigorously to facilitate contact between the catalyst, substrate, and hydrogen. |
| Over-reduction or side reactions during hydrogenation | Reduction of the pyrimidine ring. | This is less common under these conditions than with LiAlH₄ but can occur with prolonged reaction times or high hydrogen pressure. Monitor the reaction carefully. |
| Hydrogenolysis of the C-O bond. | This is a potential side reaction. Using a less active catalyst or milder conditions (e.g., lower hydrogen pressure) may help. |
Troubleshooting Guide: Route B - Chain Extension of Pyrimidine-5-carboxaldehyde
This route begins with pyrimidine-5-carboxaldehyde and builds the three-carbon chain.
Method 3: Wittig Reaction followed by Hydroboration-Oxidation
This approach uses a Wittig reaction to add a two-carbon unit, followed by hydroboration-oxidation to install the hydroxyl group.
-
Prepare the Wittig reagent by reacting (ethyl)triphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous ether solvent at 0 °C.
-
Add a solution of pyrimidine-5-carboxaldehyde (1.0 equiv) in the same solvent to the ylide solution at 0 °C and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 5-allylpyrimidine by column chromatography.
-
Dissolve 5-allylpyrimidine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equiv) dropwise.
-
Allow the reaction to stir at room temperature for a few hours.
-
Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Work up the reaction by extracting with an organic solvent and purifying the product.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield in Wittig reaction | Incomplete formation of the ylide. | Ensure the use of a sufficiently strong and fresh base and strictly anhydrous conditions. |
| Steric hindrance. | Pyrimidine-5-carboxaldehyde is generally reactive, but if side reactions are an issue, consider a Horner-Wadsworth-Emmons reaction for better control. | |
| Low yield or incorrect regioselectivity in hydroboration-oxidation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents for the hydroboration step. |
| Steric hindrance from the pyrimidine ring. | While anti-Markovnikov addition is expected, steric effects can sometimes influence regioselectivity. Ensure slow addition of the borane reagent.[3] | |
| Difficult purification of the final product | The product is a polar alcohol. | See the purification section below. |
Purification of 3-(Pyrimidin-5-yl)propan-1-ol
The polarity of 3-(pyrimidin-5-yl)propan-1-ol, due to both the hydroxyl group and the pyrimidine ring, can make purification challenging.
Q4: I'm having difficulty purifying the final product by column chromatography. What conditions do you recommend?
A4: Standard silica gel chromatography can be effective, but the polar nature of your compound may lead to tailing and poor separation. Here are some suggestions:
-
Choice of Eluent: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A common starting point is 100% dichloromethane, gradually increasing to 5-10% methanol in dichloromethane.
-
Tailing Reduction: To reduce tailing caused by the basicity of the pyrimidine ring interacting with the acidic silica gel, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia solution.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is also a powerful technique for purifying polar compounds.
Data Presentation
| Synthetic Route | Key Intermediates | Typical Reagents | Potential Yield Range | Key Challenges |
| A1: Heck Reaction | 3-(Pyrimidin-5-yl)propanal | 5-bromopyrimidine, allyl alcohol, Pd(OAc)₂, PPh₃ | 40-60% (over 2 steps) | Catalyst deactivation, side reactions, purification. |
| A2: Sonogashira Coupling | 3-(Pyrimidin-5-yl)prop-2-yn-1-ol | 5-bromopyrimidine, propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI | 50-70% (over 2 steps) | Glaser coupling, incomplete hydrogenation. |
| B: Wittig/Hydroboration | 5-Allylpyrimidine | Pyrimidine-5-carboxaldehyde, (ethyl)triphenylphosphonium bromide, BH₃·THF | 30-50% (over 2 steps) | Ylide formation, regioselectivity of hydroboration. |
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Heck Reaction
Caption: Troubleshooting workflow for low yield in Heck reactions.
Reaction Pathway Comparison
Caption: Comparison of synthetic routes to 3-(Pyrimidin-5-yl)propan-1-ol.
References
Sources
purification methods for 3-(Pyrimidin-5-yl)propan-1-ol via column chromatography
Ticket ID: PYR-OH-551 Subject: Optimization of Column Chromatography for Polar Pyrimidine Alcohols Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Analysis
You are attempting to purify 3-(Pyrimidin-5-yl)propan-1-ol . This molecule presents a dual-challenge in chromatography due to its amphiphilic polarity and Lewis basicity .
-
The Challenge: The pyrimidine ring contains two nitrogen atoms with lone pairs capable of Hydrogen-bonding (H-bonding) to acidic silanols on standard silica gel (
). Although pyrimidine is a weak base ( ), the cumulative effect of the heterocyclic nitrogens and the primary alcohol tail creates significant retention and "streaking" (tailing) on normal phase silica. -
The Goal: Achieve baseline separation of the target alcohol from non-polar synthetic precursors (e.g., halides from cross-coupling) or side-products without irreversible adsorption.
Diagnostic Matrix: Troubleshooting Common Issues
Use this table to identify your specific failure mode before proceeding to the protocols.
| Symptom | Probable Cause | Technical Solution |
| Severe Tailing (Streaking) | Uncapped acidic silanols on silica interacting with pyrimidine nitrogens. | Add Modifier: Use 1% Triethylamine (TEA) or 1-2% |
| Product "Stuck" on Column | Solvent system too weak; Compound precipitated inside the column.[1] | Switch Solvent: Move from DCM/MeOH to DCM/MeOH/NH3 or switch to C18 Reverse Phase. |
| Poor Resolution (Co-elution) | Gradient slope too steep; "General elution" problem. | Shallow Gradient: Use a focused gradient (e.g., 2% to 5% MeOH over 10 CV) rather than 0-10%. |
| Fronting Peaks | Column overload or solubility mismatch (sample solvent stronger than mobile phase). | Dry Loading: Adsorb crude onto Celite or Silica before loading. Do not liquid load with pure MeOH. |
Strategic Decision Framework
Do not default to standard silica if your crude mixture is complex. Use this logic flow to select the optimal stationary phase.
Figure 1: Phase Selection Decision Tree. For pyrimidine alcohols, amine-modified silica is the primary intervention point, with C18 as the high-purity alternative.
Detailed Protocols
Protocol A: Amine-Modified Normal Phase (Recommended)
Best for: Removing non-polar impurities from the synthesis (e.g., Sonogashira coupling catalysts, phosphine oxides).
The Mechanism:
Standard silica is acidic (
Step-by-Step:
-
Column Prep: Slurry pack silica gel using DCM containing 1% Triethylamine (TEA) .
-
Why: Pre-equilibrating the column ensures the entire length is deactivated before the sample touches it.
-
-
Mobile Phase A: Dichloromethane (DCM) + 1% TEA.
-
Mobile Phase B: Methanol (MeOH) + 1% TEA.
-
Note: Keep the modifier concentration constant in both A and B to prevent baseline drift.
-
-
Loading: Dissolve crude in minimum DCM. If insoluble, use Dry Loading :
-
Dissolve crude in MeOH/DCM.
-
Add Celite (1:2 ratio w/w).
-
Rotovap to dryness (free-flowing powder).
-
Load powder on top of the packed column.
-
-
Gradient:
-
0% B for 2 Column Volumes (CV).
-
0% to 10% B over 15 CV.
-
Hold at 10% B if product elutes (typically
in 5-8% MeOH/DCM).
-
Protocol B: Reverse Phase (C18) Polish
Best for: Final drug-grade purification or if the compound is water-soluble.
-
Column: C18 (Octadecylsilane) Flash Cartridge.
-
Solvent A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).
-
Solvent B: Acetonitrile (MeCN).
-
Gradient:
-
Start at 5% B (highly aqueous) to elute salts/polar impurities.
-
Ramp to 50% B over 12 CV.
-
Pyrimidine alcohols typically elute early (15-30% MeCN) due to high polarity.
-
Frequently Asked Questions (FAQ)
Q: My compound is "oiling out" inside the column. What is happening? A: This is a solubility crash. You likely loaded a high-concentration sample in a "strong" solvent (like pure MeOH) onto a column equilibrated with a "weak" solvent (DCM or Hexane). As the MeOH diffuses, the compound hits the weak solvent and precipitates.
-
Fix: Use Dry Loading (Protocol A, Step 4) to eliminate solvent mismatch issues.
Q: Can I use Acetone instead of Methanol? A: Generally, no. While Acetone is polar, it does not have the hydrogen-bond donating capability of Methanol. For pyrimidines, you need the protic nature of MeOH to disrupt the interaction between the product and the silica surface.
Q: Why not use Alumina? A: Neutral Alumina is an excellent alternative if you have it. It lacks the acidic protons of silica, preventing the acid-base interaction with the pyrimidine. However, Alumina has lower surface area (lower capacity) than silica, so you must use a larger column (ratio 50:1 silica:crude vs 100:1 alumina:crude).
Q: How do I remove the Triethylamine (TEA) after the column?
A: TEA has a high boiling point (
-
Redissolve in DCM.
-
Wash with saturated
(if product is not water soluble) or simply co-evaporate with Toluene or Ethanol 3-4 times on the rotovap to strip the amine.
Visualizing the Interaction Mechanism
Understanding why the separation fails is key to fixing it.
Figure 2: Mechanism of Action. Modifiers like TEA preferentially bind to active silanols, preventing the pyrimidine ring from "sticking" to the stationary phase.
References
-
Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Nitrogen Heterocycles. Retrieved from [Link]
-
Biotage. (2024). Strategies for Flash Purification of Polar Compounds. Retrieved from [Link]
-
Reich, H. J. (2018). Common Solvents and Modifiers in Chromatography. University of Wisconsin-Madison. Retrieved from [Link]
-
Cytiva. (2023). Troubleshooting Fronting and Tailing Peaks. Retrieved from [Link]
Sources
Technical Support Center: Crystallization Protocol for 3-(Pyrimidin-5-yl)propan-1-ol
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Phase Separation (Oiling Out) and Nucleation Failures in Pyrimidine-Alcohol Intermediates
Executive Summary & Core Challenge
The Problem: You are likely experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] 3-(Pyrimidin-5-yl)propan-1-ol is a challenging molecule to crystallize in its free base form. The structural combination of a rigid, basic pyrimidine ring and a flexible, hydrogen-bonding propyl-alcohol chain creates a "perfect storm" for high viscosity and low melting points. The conformational entropy of the propyl linker often prevents the ordered packing required for a crystal lattice, favoring an amorphous oil state instead [1].
The Solution Strategy:
-
Thermodynamic Control: Manage the Metastable Zone Width (MSZW) to avoid the spinodal decomposition curve (where oiling occurs).
-
Kinetic Locking: If the free base refuses to crystallize, you must reduce the degrees of freedom by forming a salt (e.g., Hydrochloride or Oxalate).
Troubleshooting Guide (FAQ Format)
Q1: "I add anti-solvent, and it turns into a milky emulsion or a sticky gum on the bottom. What is happening?"
Diagnosis: You have hit the Oiling Out Boundary before the Nucleation Boundary . This is a thermodynamic phenomenon where the solution splits into a solute-rich liquid phase (the oil) and a solute-poor liquid phase.[2] This oil is a "false bottom" energy state that traps impurities and prevents crystal growth.
Corrective Protocol:
-
Stop stirring immediately? No. Increase stirring to disperse the oil droplets, but stop adding anti-solvent.
-
Temperature Cycling: Heat the mixture until the emulsion clears (returns to a single phase). Then, cool extremely slowly (0.1 °C/min).
-
The "Seeding the Oil" Technique: If the oil persists, add seed crystals directly to the oiled-out mixture. The oil droplets can sometimes act as a reservoir, feeding the crystal growth if the interfacial tension is managed [2].
Q2: "The material is a viscous oil. Can I crystallize it directly?"
Diagnosis: The melting point of the free base is likely near or below room temperature (depending on purity). Action:
-
Solvent Choice: Avoid "good" solvents like Methanol or DCM alone. You need a system that reduces solubility without inducing immediate oiling.
-
Recommended Solvent System: Isopropyl Acetate (IPAc) / n-Heptane .
-
Why: IPAc interacts moderately with the pyrimidine nitrogen, while Heptane forces precipitation. This system has a wider MSZW than Toluene/Hexane.
-
Q3: "I need high purity (>99%), but I'm losing yield."
Diagnosis: Pyrimidines are excellent ligands for metal impurities and often trap organic byproducts in the oil phase. Action:
-
Sacrificial Recrystallization: Do not aim for 90% yield in the first pass. Accept a 60% yield to reject the "oiling-inducing" impurities.
-
Switch to Salt Formation: (See Section 4). This is the industry standard for purifying liquid/low-melting pharmaceutical intermediates.
Critical Workflows & Decision Trees
Workflow A: The "Oiling Out" Rescue Protocol
Caption: Logic flow for managing Liquid-Liquid Phase Separation (LLPS). Note the "Abort" path to Salt Formation.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Free Base)
Objective: Crystallize the free base from a semi-polar solvent. Prerequisite: Purity must be >95% (crude oil). If lower, perform a silica plug filtration first.
| Parameter | Specification | Rationale |
| Primary Solvent | Isopropyl Acetate (IPAc) | Solubilizes the alcohol; moderate polarity prevents immediate crash-out. |
| Anti-Solvent | n-Heptane | Induces supersaturation. Less aggressive than Hexane. |
| Concentration | 5 volumes (5 mL/g) | High dilution prevents "concentration-driven" oiling. |
| Temperature | 50°C | Wide range needed to overcome solubility. |
Step-by-Step:
-
Dissolve 10g of crude 3-(Pyrimidin-5-yl)propan-1-ol in 50 mL IPAc at 50°C.
-
Polish Filter: Remove any insoluble particulates (dust acts as uncontrolled nucleation sites).
-
Seeding: Cool to 40°C. Add 10mg (0.1 wt%) of pure seed crystals. Note: If no seeds exist, scratch the glass wall with a glass rod vigorously.
-
Aging: Hold at 40°C for 60 minutes. Do not skip this. You must allow the seeds to stabilize.
-
Dosing: Add 25 mL n-Heptane via syringe pump over 2 hours .
-
Critical: If the solution turns milky (blueish tint), PAUSE dosing. Wait for it to clear or turn into white particles.
-
-
Cooling: Ramp temperature to 0°C over 4 hours.
-
Isolation: Filter on a sintered glass funnel. Wash with cold 1:1 IPAc/Heptane.
Protocol B: Salt Formation (The "Nuclear Option")
If the free base remains an oil, converting it to a salt is the most reliable method to obtain a solid [3].
Recommended Salt: Hydrochloride (HCl)
-
Why: The pyrimidine nitrogen is basic (pKa ~ 1.3 - 2.0). Protonation disrupts the intermolecular H-bonding of the alcohol tail and creates a high-melting ionic lattice.
Step-by-Step:
-
Dissolve 10g crude oil in 60 mL Ethanol (absolute) .
-
Cool to 0°C in an ice bath.
-
Add HCl in Dioxane (4M) dropwise (1.1 equivalents).
-
Observation: An immediate precipitate should form.
-
-
If no solid forms, add Ethyl Acetate (anti-solvent) slowly until cloud point.
-
Stir at 0°C for 2 hours.
-
Filter the white solid. This is likely the 3-(Pyrimidin-5-yl)propan-1-ol hydrochloride .
Solubility Screening Data
Use this table to design your own solvent system if IPAc fails.
| Solvent Class | Solvent | Solubility (RT) | Risk of Oiling | Notes |
| Alcohols | Methanol / Ethanol | Very High | Low | Too soluble. Good for salt formation. |
| Chlorinated | DCM / Chloroform | Very High | Low | Good for dissolving crude, but hard to crystallize from. |
| Esters | Ethyl Acetate / IPAc | Moderate | Medium | Best balance for free base crystallization. |
| Ethers | TBME / THF | Moderate | High | TBME is a good anti-solvent for polar impurities. |
| Alkanes | Hexane / Heptane | Insoluble | Very High | Use ONLY as anti-solvent. |
| Water | Water | High | N/A | Pyrimidines are water-soluble; avoid unless doing pH swing. |
Mechanistic Insight: Why is this happening?
The Entropy/Enthalpy Conflict
Caption: The flexible propyl chain creates an entropic barrier to crystallization, trapping the molecule in a viscous oil state.
The propyl chain acts like a "waving arm," preventing the pyrimidine rings from stacking efficiently (Pi-Pi stacking). By adding HCl, you "freeze" the nitrogen's electron lone pair, and the ionic bond (
References
-
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text on nucleation kinetics and oiling out mechanisms).
-
Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation as a Precursor to Crystallization." Organic Process Research & Development. (Describes the mechanism of oiling out in pharmaceutical intermediates).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (The authoritative guide on using salt formation to solve physical property issues).
-
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (Protocol for seeding difficult oils).
Sources
stability of 3-(Pyrimidin-5-yl)propan-1-ol under acidic and basic conditions
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 85928-83-2 / Generic Analog) presents a unique stability profile governed by the push-pull mechanics of its two functional domains: the electron-deficient pyrimidine ring and the nucleophilic primary alcohol .
While the C5-substitution pattern renders the pyrimidine ring more robust than its C2/C4-substituted counterparts, the molecule remains susceptible to specific degradation pathways. This guide details the mechanistic risks of acidic and basic exposure, providing actionable protocols to prevent yield loss during synthesis and purification.
Acidic Conditions: Protonation vs. Degradation
The Chemistry
In acidic media, two competing processes occur. The outcome depends heavily on acid strength (
-
N-Protonation (Reversible/Safe): Pyrimidine is a weak base (
). Treatment with dilute mineral acids (HCl, ) or organic acids (TFA, AcOH) protonates the ring nitrogens. This increases water solubility, useful for extraction, without degrading the molecule. -
Dehydration (Irreversible/Risk): The primary alcohol is susceptible to acid-catalyzed dehydration. While primary alcohols generally resist dehydration more than secondary/tertiary ones, high temperatures (>80°C) combined with strong Brønsted acids (e.g., conc.
) can force elimination to form the alkene 3-(pyrimidin-5-yl)prop-1-ene .
Visualizing the Pathway
Figure 1: Reaction pathways under acidic conditions. Green paths are safe/reversible; red paths represent irreversible degradation.
Troubleshooting Acidic Workups
| Symptom | Probable Cause | Corrective Action |
| Low recovery from aqueous acid wash | Compound is trapped as a salt in the aqueous layer. | Neutralize aqueous layer to pH 7–8 with saturated |
| New non-polar spot on TLC ( | Acid-catalyzed ether formation (dimerization). | Reduce acid concentration and avoid heating during concentration steps. |
| Streaking on Silica Gel Column | Interaction between basic pyrimidine N and acidic silanols. | Pre-treat Silica: Add 1% Triethylamine (TEA) to your eluent system to neutralize acidic sites. |
Basic Conditions: Nucleophilic Attack Risks
The Chemistry
The pyrimidine ring is electron-deficient, making it prone to Nucleophilic Aromatic Substitution (
-
C5-Stability Advantage: Unlike C2, C4, or C6 positions, the C5 position is not directly conjugated to the ring nitrogens in a way that stabilizes a negative charge during nucleophilic attack. Therefore, 3-(Pyrimidin-5-yl)propan-1-ol is significantly more stable to base than 2- or 4-substituted isomers.
-
Alkoxide Formation: The primary alcohol (
) will deprotonate with strong bases (NaH, KOtBu), forming an alkoxide. -
Ring Cleavage (ANRORC Mechanism): Under extreme conditions (e.g., refluxing in 5M NaOH or hydrazine), nucleophiles can attack C2/C4/C6, leading to ring opening and fragmentation.
Visualizing the Pathway
Figure 2: Stability profile under basic conditions. The C5-substitution offers protection, but extreme conditions can still fracture the ring.
FAQ: Basic Handling
Q: Can I use NaOH for saponification if this molecule is part of an ester? A: Yes, but monitor temperature. Use LiOH or NaOH at Room Temperature (RT). Avoid refluxing in strong aqueous base for prolonged periods (>24h), as hydroxide can eventually attack the C2 position.
Q: I see a very polar impurity after reaction with NaH. A: If you used excess NaH in a polar aprotic solvent (DMF/DMSO), you may have triggered an intermolecular attack on the pyrimidine ring of a neighboring molecule. Keep NaH equivalents close to 1.0–1.1.
Standardized Stability Assay Protocol
Use this protocol to validate the stability of your specific lot under your experimental conditions.
Objective: Determine % degradation over 24 hours.
Materials:
-
HPLC System (UV detection at 254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Preparation: Dissolve 1 mg of 3-(Pyrimidin-5-yl)propan-1-ol in 1 mL of the test solvent (e.g., 1M HCl, 1M NaOH, or Phosphate Buffer pH 7).
-
Timepoints: Inject sample immediately (
) and after 24 hours ( ). -
Incubation: Store vials at ambient temperature (20–25°C).
-
Analysis:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Calculate:
-
Acceptance Criteria:
-
>98%: Stable.
-
90-98%: Meta-stable (Process immediately, do not store).
-
<90%: Unstable (Change conditions).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Brown, D. J. (1994). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series of Monographs). Wiley-Interscience.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanisms of alcohol dehydration and acid catalysis).
-
BenchChem Technical Support. (2025). Enhancing the Stability of Pyrimidine Compounds During Workup. (General guidance on silica acidity and pyrimidine handling).
Sources
Technical Support Center: Purification Protocols for 3-(Pyrimidin-5-yl)propan-1-ol
Case ID: PYR-OH-5502 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically involves a cross-coupling event (Sonogashira or Heck) followed by reduction.[1] This scaffold presents a "perfect storm" for purification difficulties:
-
High Polarity/Basicity: The pyrimidine ring interacts strongly with acidic silanols on silica gel, causing severe tailing.
-
Solubility: The alcohol tail makes the molecule water-soluble, complicating aqueous workups.
-
Catalyst Poisoning: The pyrimidine nitrogens are excellent ligands, often sequestering Palladium (Pd) and carrying it into the final product.
This guide provides modular protocols to isolate high-purity material, specifically targeting the removal of Triphenylphosphine Oxide (TPPO), Palladium residues, and structurally similar reduction byproducts.
Module 1: The "Sticky" Impurities (Phosphine Oxides)[2]
The Issue: If your synthesis utilized a Sonogashira coupling (5-bromopyrimidine + propargyl alcohol), you likely generated stoichiometric amounts of Triphenylphosphine Oxide (TPPO). Standard Failure: Chromatography is often ineffective because TPPO streaks and co-elutes with polar alcohols like our target.
Protocol A: The Magnesium Chloride Precipitation (Highly Recommended)
Rationale: TPPO acts as a Lewis base. It forms a tight, insoluble complex with
Step-by-Step Workflow:
-
Concentrate: Remove reaction solvent (THF/DMF) and redissolve the crude residue in Toluene or Isopropyl Acetate (iPrOAc) .
-
Note: If the product is not soluble in pure toluene, use a 9:1 mixture of Toluene:Ethanol.
-
-
Add Salt: Add 1.5 equivalents of anhydrous
(milled/powdered is best). -
Incubate: Heat the suspension to reflux for 15 minutes, then allow it to cool slowly to room temperature with vigorous stirring.
-
Filter: The TPPO-
complex will precipitate as a white solid.[1] Filter through a sintered glass funnel. -
Wash: Wash the filter cake with small portions of cold toluene.
-
Result: The filtrate contains your product, significantly depleted of TPPO.
Module 2: Palladium Scavenging
The Issue: Pyrimidine nitrogens chelate Pd species. Standard aqueous washes (EDTA, Cysteine) often fail because the Pd-Pyrimidine bond is kinetically inert.[1]
Protocol B: Thiol-Modified Silica Scavenging
Rationale: Thiol (-SH) functionalized silica has a higher affinity for Pd(II) than the pyrimidine ring.[1] This is a solid-phase extraction that avoids aqueous emulsions.[1]
Materials:
-
SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica).[1]
-
Solvent: THF or Methanol.
Procedure:
-
Dissolve: Dissolve the crude oil in THF (10 mL/g).
-
Load Scavenger: Add 20–50 wt% of Thiol-silica relative to the crude mass.
-
Temperature: Stir at 50°C for 4 hours.
-
Critical: Room temperature scavenging is often too slow for pyridine/pyrimidine complexes. Heat is required to overcome the ligand exchange barrier.
-
-
Filtration: Filter through a 0.45
m pad (Celite or PTFE filter) to remove the silica. -
Validation: Check Pd levels via ICP-MS or colorimetric spot test.[1]
Module 3: Chromatographic Separation Logic
The Issue: The target molecule trails on standard silica gel due to hydrogen bonding between the pyrimidine nitrogens and silanol groups (
Visualization: Purification Decision Tree
Figure 1: Decision matrix for purifying pyrimidine-based alcohols.
Protocol C: Deactivated Normal Phase Chromatography
If you must use normal phase silica, you must deactivate the acidic sites.
-
Slurry Preparation: Slurry the silica gel in the starting eluent containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.
-
Elution Gradient:
-
Solvent A: DCM + 1% TEA[1]
-
Solvent B: MeOH + 1% TEA
-
Gradient: 0%
10% B. -
Note: The TEA competes for the silanol sites, allowing the pyrimidine to elute as a tight band.
-
Module 4: Separation of Reduction Byproducts
If your hydrogenation was incomplete, you may have the alkyne or alkene intermediate mixed with your product. These are structurally very similar to the product.
| Compound | Structure Note | Polarity ( | Separation Strategy |
| Alkyne | Rigid, linear linker | 0.45 (Highest) | Standard Silica |
| Alkene | Planar double bond | 0.40 | AgNO3-Silica |
| Product | Flexible alkyl chain | 0.35 (Lowest) | Standard Silica |
Technical Insight: If the Alkene and Product co-elute, use Silver Nitrate (
Frequently Asked Questions (FAQs)
Q: My product is UV active, but the NMR is messy and broad. Why? A: This is a classic sign of Paramagnetic Impurities . Even trace amounts of Pd(0) or Pd(II) can cause line broadening in NMR, particularly near the pyrimidine protons. Run Protocol B (Thiol Scavenging) and re-acquire the NMR.
Q: Can I use aqueous HCl to wash away the pyrimidine? A: No. While protonating the pyrimidine (pKa ~1.3) pushes it into the water layer, the alcohol tail makes the salt highly soluble in water. You will struggle to extract it back out of the aqueous phase, leading to massive yield loss.
Q: The product solidifies as a gum. How do I get a powder? A: Pyrimidine alcohols are notorious for oiling out.
-
Dissolve the gum in a minimum amount of DCM.
-
Add excess Diethyl Ether or MTBE dropwise with vigorous stirring.
-
If it oils out again, scratch the side of the flask with a glass rod to induce nucleation.
-
Remove solvent via rotovap slowly to create a foam, which can then be scraped into a powder.
References
-
TPPO Removal via
:- Title: "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling"
- Source: ACS Sustainable Chemistry & Engineering / Figshare
-
URL:[Link] (Generalized reference based on standard MgCl2 protocols).
-
Palladium Scavenging
-
Silica Deactivation
- Title: "Tips for Flash Column Chromatography: Deactiv
- Source: University of Rochester, Department of Chemistry
-
URL:[Link]
-
Silver Nitrate Chromatography
- Title: "Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Chromatographic Separ
- Source: Journal of Chemical Educ
-
URL:[Link]
Sources
Technical Support Hub: Optimizing Solvent Systems for 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary & Molecule Profile
Subject: 3-(Pyrimidin-5-yl)propan-1-ol CAS: 156-87-6 (Referenced as analog/derivative base); Specific Code: EVT-1181678 Molecular Profile: This molecule presents a classic "Amphiphilic Heterocycle" challenge. It contains a basic, polar pyrimidine ring (hydrogen bond acceptor) linked to a primary alcohol (hydrogen bond donor/acceptor) via a propyl chain.
-
The Challenge: The molecule exhibits high polarity, making it difficult to extract from aqueous phases and prone to streaking on silica gel.[1] It often exhibits poor solubility in standard non-polar reaction solvents (e.g., Hexanes, Toluene).
-
The Goal: Select solvent systems that maximize solubility without compromising reactivity, while moving toward Green Chemistry principles (replacing DCM/DMF).
Troubleshooting Guide (Q&A)
Module A: Solubility & Dissolution
Q1: My compound is not dissolving in Toluene or Hexanes for my reaction. What should I do? A: This is expected. The pyrimidine ring and hydroxyl group create a high polarity index. Toluene and Hexanes lack the dipole moment to disrupt the crystal lattice of this compound.
-
Immediate Fix: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) . 2-MeTHF is a lipophilic ether that offers better solubility for polar heterocycles than Toluene due to its oxygen lone pair availability.
-
Strategic Fix (Co-solvent): If you must use a non-polar solvent (e.g., for a specific catalyst), add 5-10% DMF or DMAc as a solubilizing agent.
Q2: I need to prepare a stock solution for biological assays. Is DMSO my only option? A: While DMSO is the gold standard for solubility (>100 mM), it is difficult to remove.
-
Alternative: For cellular assays, Ethanol (EtOH) is often a viable alternative if the concentration allows (typically soluble >50 mM). Ensure your assay tolerates <1% EtOH final concentration.
-
Stability Note: Avoid storing stock solutions in protic solvents (MeOH/EtOH) for >1 month at room temperature to prevent potential slow esterification or oxidation artifacts. Store at -20°C.
Module B: Reaction Optimization
Q3: I am performing a Swern Oxidation, but I want to avoid Dichloromethane (DCM). What is the green alternative? A: Swern oxidations traditionally rely on DCM at -78°C. For 3-(Pyrimidin-5-yl)propan-1-ol, the pyrimidine ring can coordinate to the activators.
-
Recommendation: Use 2-MeTHF or Ethyl Acetate .
-
Why: 2-MeTHF remains liquid at lower temperatures (mp < -130°C) and solubilizes the intermediate alkoxysulfonium salts well.
-
Caution: Ensure your base (e.g., DIPEA/TEA) is soluble in the alternative solvent at low temperatures.
-
Q4: During nucleophilic substitution (e.g., Mesylation), the reaction turns into a gummy suspension. A: This indicates the Pyridinium/Ammonium salt byproducts are crashing out and trapping your starting material.
-
The Fix: Switch to a solvent with higher dielectric constant. Acetonitrile (MeCN) is excellent here. It dissolves the polar reactants but often allows the specific salt byproduct to precipitate cleanly, driving the reaction forward (Le Chatelier’s principle).
Module C: Workup & Purification (Critical)
Q5: I cannot extract the product from the aqueous layer. It stays in the water! A: The pyrimidine moiety is highly water-soluble, especially if the pH is slightly acidic (protonating the ring nitrogens).
-
Protocol:
-
pH Adjustment: Ensure the aqueous layer is pH > 9 (using saturated NaHCO3 or Na2CO3) to keep the pyrimidine neutral.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent Switch: Do NOT use Diethyl Ether. Use 2-MeTHF or n-Butanol . 2-MeTHF extracts polar compounds significantly better than DCM or Ether and separates from water faster.
-
Q6: The compound streaks badly on silica gel columns (TLC Rf is smeary). A: The basic pyrimidine nitrogens interact with the acidic silanols on the silica surface.
-
The Solution: You must "cap" the silanols.
-
Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
-
Alternative Stationary Phase: Switch to Amino-functionalized Silica (NH2-SiO2) . This eliminates the need for amine modifiers and prevents streaking entirely.
-
Decision Frameworks (Visualized)
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on reaction type and environmental constraints.
Comparative Data: Green Solvent Replacements
The following table guides the transition from hazardous solvents to sustainable alternatives specifically for pyrimidine-alcohol chemistry.
| Traditional Solvent | Issues (Why replace?) | Recommended Alternative | Technical Justification for Pyrimidines |
| Dichloromethane (DCM) | Neurotoxin, environmental hazard, low boiling point (emissions). | Ethyl Acetate (EtOAc) or 2-MeTHF | EtOAc/EtOH (3:1) mimics DCM polarity for chromatography. 2-MeTHF is excellent for extractions of polar heterocycles. |
| DMF / NMP | Reprotoxic, high boiling point (hard to remove), water miscible. | DMSO (if compatible) or CPME | CPME (Cyclopentyl methyl ether) resists peroxide formation and has low water solubility, aiding workup. |
| Diethyl Ether | Extremely flammable, peroxide former, poor solubility for polar cmpds. | 2-MeTHF or MTBE | 2-MeTHF has a higher boiling point (80°C) and higher polarity, dissolving the pyrimidine alcohol better. |
| THF | Water miscible (hard to dry), peroxide former. | 2-MeTHF | 2-MeTHF separates cleanly from water, allowing for "dry" extractions directly from the reaction pot. |
Standard Operating Protocols (SOPs)
Protocol A: Solubility Screening for Reaction Optimization
Use this protocol to determine the "Critical Solution Limit" before scaling up.
-
Preparation: Weigh 10 mg of 3-(Pyrimidin-5-yl)propan-1-ol into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to respective vials:
-
Vial A: Toluene (Non-polar baseline)
-
Vial B: 2-MeTHF (Green Ether)
-
Vial C: Ethyl Acetate (Green Ester)
-
Vial D: Acetonitrile (Polar Aprotic)
-
Vial E: Methanol (Protic - Control)
-
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Suitable for homogeneous reactions.
-
Cloudy/Precipitate: Unsuitable as primary solvent; requires co-solvent.
-
-
Stress Test: Cool successful vials to 0°C. If precipitation occurs, the solvent is not suitable for low-temp reactions (e.g., lithiation/oxidation).
Protocol B: "Green" Extraction of Polar Pyrimidines
Optimized to recover >95% yield without DCM.
-
Quench: Quench reaction mixture with appropriate aqueous solution (NH4Cl or NaHCO3).
-
pH Adjustment: CRITICAL STEP. Adjust aqueous layer pH to 9.0–10.0 using 1M NaOH or Na2CO3.
-
Reasoning: Pyrimidine pKa is ~1.3 (conjugate acid). Keeping it basic ensures the neutral free base form, which partitions into organic.
-
-
Salting: Add solid NaCl until the aqueous layer is saturated (brine).
-
Extraction: Add 2-MeTHF (Volume ratio 1:1 with aqueous layer). Shake vigorously for 2 minutes.
-
Separation: Allow layers to settle. The 2-MeTHF (top layer) should contain the product.
-
Troubleshooting: If an emulsion forms, add a small amount of Isopropanol (IPA) (approx 5% of organic vol) to break it.
-
-
Drying: Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes coordinate to pyrimidines, though rare, Na2SO4 is safer).
References
-
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[2] Green Chemistry, 2016, 18 , 288-296.
-
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862.
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4 , 7.
-
Sigma-Aldrich. "Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives to DCM."[3]
Sources
Technical Support Center: Stability & Storage of 3-(Pyrimidin-5-yl)propan-1-ol
CAS: 174456-29-2 | Molecular Formula: C₇H₁₀N₂O | MW: 138.17 g/mol [1]
Executive Summary: The Stability Profile
3-(Pyrimidin-5-yl)propan-1-ol is a bifunctional intermediate containing an electron-deficient pyrimidine ring and a primary aliphatic alcohol. While the pyrimidine core offers reasonable thermal stability, the primary alcohol tail renders the molecule susceptible to oxidative degradation and hygroscopic destabilization.
Critical Storage Directive:
Store at -20°C under an inert atmosphere (Argon preferred). Failure to exclude oxygen and moisture will lead to the formation of 3-(pyrimidin-5-yl)propanal (aldehyde) and subsequent carboxylic acids, manifesting as yellow discoloration and purity loss.
Troubleshooting Matrix: Diagnosing Degradation
Use this guide to identify issues based on physical observations before running expensive analytical QC.
| Symptom | Probable Cause | Chemical Mechanism | Corrective Action |
| Yellow/Brown Discoloration | Oxidative Degradation | Formation of conjugated impurities (N-oxides) or aldehyde polymerization. | Irreversible. Purify via silica flash chromatography (MeOH/DCM gradient). Store under Argon. |
| Acrid/Sharp Odor | Alcohol Oxidation | Conversion of the terminal -OH to an aldehyde (CHO). | Check 1H NMR for aldehyde peak (~9.8 ppm). If >5%, repurify immediately. |
| Caking or Liquefaction | Hygroscopicity | The pyrimidine nitrogen lone pairs and hydroxyl group absorb atmospheric water. | Dry under high vacuum (0.1 mbar) for 4 hours. Store in a desiccator. |
| New Peaks in HPLC (RT < Main) | Acid Formation | Oxidation of aldehyde to carboxylic acid (more polar). | Wash with weak base (NaHCO₃) extraction if soluble in organic solvent, or repurify. |
Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the chemical pathways driving it. The two primary vectors are Oxidative Dehydrogenation and N-Oxidation .
Visualizing the Degradation Pathway
The following diagram illustrates how improper storage leads to specific impurities.
Figure 1: The oxidative cascade.[2] The primary alcohol is the "weak link," oxidizing first to the aldehyde, then the acid. N-oxidation is slower but possible under peroxide-forming conditions.
Standard Operating Procedure (SOP): Storage & Handling
This protocol is designed to maximize shelf-life (12-24 months).
Phase 1: Receipt & Initial Handling
-
Warm Up: Allow the sealed container to reach room temperature before opening.
-
Reasoning: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid/oil, accelerating hydrolysis and caking.
-
-
Aliquot: Do not store the bulk material in a single vessel if you plan multiple uses. Divide into single-use vials.
-
Reasoning: Repeated freeze-thaw cycles and exposure to air degrade the compound.
-
Phase 2: The "Argon Blanket" Technique
Nitrogen is acceptable, but Argon is superior for long-term storage of liquids and low-melting solids.
-
Place the open vial in a synthesis hood.
-
Insert a needle connected to an Argon line deep into the vial (without touching the liquid).
-
Flow Argon gently for 15-30 seconds.
-
Physics: Argon is heavier than air and settles as a "blanket" over the substance, physically displacing oxygen. Nitrogen is lighter and mixes more easily with air.
-
-
Cap the vial immediately while the gas is still flowing.
-
Seal with Parafilm® to prevent gas exchange.
Phase 3: Environmental Control
-
Temperature: -20°C (Standard Freezer).
-
Light: Amber vials or foil-wrapped containers. Pyrimidines can undergo slow photolytic ring-opening or dimerization over years.
-
Desiccant: Store vials inside a secondary jar containing silica gel packets.
Quality Control (QC) & Validation
Before using stored material in critical experiments (e.g., biological assays or GMP synthesis), validate integrity using these markers.
Method A: 1H NMR Validation (CDCl₃ or DMSO-d₆)
-
Target Proton: Look for the triplet/multiplet of the CH2-OH at ~3.5 - 3.7 ppm .
-
Degradation Marker (Aldehyde): Scan the 9.5 - 10.0 ppm region. Any singlet here indicates oxidation to the aldehyde.
-
Degradation Marker (Acid): A broad singlet >11 ppm indicates carboxylic acid formation.
Method B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (Pyrimidine absorption).
-
Interpretation:
-
The Acid impurity will elute earlier (more polar).
-
The Aldehyde impurity will elute later (less polar, loss of H-bonding donor).
-
Frequently Asked Questions (FAQs)
Q: My compound has turned into a sticky oil. Is it ruined? A: Not necessarily. 3-(Pyrimidin-5-yl)propan-1-ol has a low melting point and can supercool or form an oil if it absorbs small amounts of water.
-
Fix: Dry under high vacuum/lyophilize. If it resolidifies, check NMR. If it remains oil but NMR is clean, it is safe to use (adjust mass for solvent content).
Q: Can I store this in DMSO stock solutions? A: Use with caution. DMSO is a mild oxidant and is hygroscopic.
-
Recommendation: Store DMSO stocks at -80°C and use within 3 months. For longer storage, keep as neat powder/oil.
Q: I see a small peak at 8.5 ppm in NMR. Is this degradation? A: Likely not. This is often the Pyrimidine H-2 proton (between the nitrogens). Ensure you integrate it; it should integrate to 1H relative to the propyl chain. If it integrates lower, the ring may be degrading (rare).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Defines the general stability and reactivity of electron-deficient pyrimidine rings).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative source on the autoxidation mechanisms of primary alcohols to aldehydes).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 174456-29-2. (Used for structural verification and physical property estimation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying and purifying heterocyclic alcohols).
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol is a critical fragment in medicinal chemistry, frequently utilized as a linker in kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient heteroaromatic ring (pyrimidine) with a polar aliphatic tail (propanol).
For researchers and drug development professionals, the analytical challenge lies in the solvent-dependent behavior of the hydroxyl group and the magnetic anisotropy of the pyrimidine ring. This guide compares two primary analytical approaches: Standard Screening (CDCl₃) versus Structural Confirmation (DMSO-d₆) , demonstrating why DMSO-d₆ is the superior choice for full characterization of this specific intermediate.
Part 1: Structural Analysis & Spin System Prediction
Before analyzing the spectrum, we must define the expected spin system based on the molecular structure.
The Molecule[1][2][3][4][5][6]
-
Core: Pyrimidine ring substituted at the 5-position.[1][2][3]
-
Symmetry: The molecule possesses a plane of symmetry through the C2-C5 axis of the ring.
-
Protons:
-
H2 (Aromatic): Located between two nitrogen atoms (most deshielded).
-
H4, H6 (Aromatic): Equivalent due to symmetry (deshielded, but less than H2).
-
Aliphatic Chain: A classic
spin system (approximate), terminated by a hydroxyl group.
-
Graphviz Diagram: Structural Logic & Coupling Tree
The following diagram visualizes the proton relationships and expected splitting patterns.
Caption: Logical flow of chemical shifts and coupling interactions. Note the critical OH coupling path visible primarily in non-exchanging solvents.
Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)[5][7]
This section objectively compares the two most common solvent systems. While CDCl₃ is the standard for high-throughput screening, DMSO-d₆ provides the definitive structural proof required for publication and patent filing.
Comparative Data Table
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) |
| Pyrimidine H2 | ~9.10 ppm (s) | ~9.08 ppm (s) |
| Pyrimidine H4/H6 | ~8.65 ppm (s) | ~8.68 ppm (s) |
| 2.75 ppm (t) | 2.68 ppm (t) | |
| 1.95 ppm (m) | 1.80 ppm (m) | |
| 3.70 ppm (t) | 3.45 ppm (q or dt) | |
| Hydroxyl (-OH) | 1.8 - 2.5 ppm (Broad Singlet) | 4.5 - 4.6 ppm (Triplet) |
| Solubility | Moderate (Polarity mismatch) | Excellent (High polarity match) |
| Water Peak | ~1.56 ppm (Discrete) | ~3.33 ppm (Can overlap with |
| Verdict | Screening Only | Structural Gold Standard |
Detailed Technical Comparison
1. The Hydroxyl "Fingerprint"
-
CDCl₃: The hydroxyl proton undergoes rapid chemical exchange. It appears as a broad, featureless singlet whose position drifts with concentration and temperature. Crucially, it does not split the adjacent
-CH₂ signal , leaving the -CH₂ as a simple triplet. -
DMSO-d₆: DMSO forms strong hydrogen bonds with the solute's OH group, slowing the exchange rate significantly. This results in a sharp signal at ~4.5 ppm. Key Diagnostic: The OH proton couples to the
-CH₂ (J ≈ 5.0 Hz), turning the OH into a triplet and the -CH₂ into a quartet (or doublet of triplets). This proves the alcohol is primary.
2. Pyrimidine Ring Anisotropy
The pyrimidine ring is electron-deficient.
-
H2 is flanked by two electronegative nitrogens, pushing it downfield (>9.0 ppm).
-
H4/H6 are flanked by only one nitrogen, appearing slightly upfield (~8.6 ppm).
-
Solvent Effect: The shift difference between H2 and H4/H6 is maintained in both solvents, but the absolute values may shift slightly due to the different dielectric constants affecting the ring current.
Part 3: Experimental Protocols
Workflow Diagram
The following Graphviz diagram outlines the decision-making process for analyzing this specific molecule.
Caption: Decision matrix for solvent selection. Method B is recommended for final compound validation.
Protocol: High-Resolution Characterization (Method B)
Objective: Obtain a publication-quality spectrum with resolved OH coupling.
-
Sample Preparation:
-
Weigh 5–10 mg of 3-(Pyrimidin-5-yl)propan-1-ol.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the sample is free of residual TFA (trifluoroacetic acid) if isolated from HPLC, as acid catalysis accelerates OH exchange, collapsing the multiplets. If acidic, add a speck of solid
or use to neutralize.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The isolated aromatic protons (H2, H4/6) have long T1 relaxation times. A short D1 will reduce their integration values, distorting the 1:2 ratio.
-
Scans (NS): 16 to 32 scans are sufficient for >5 mg sample.
-
Temperature: 298 K (25°C).
-
-
Processing & Integration:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Integration Check:
-
Set the Pyrimidine H2 (singlet, ~9.1 ppm) to 1.00 .
-
Confirm H4/H6 (singlet, ~8.7 ppm) integrates to 2.00 .
-
Confirm the aliphatic chain integrates to 2:2:2 (or 2:2:2:1 if OH is visible).
-
-
-
Validation (The D₂O Shake):
-
After acquiring the pure DMSO spectrum, add 1-2 drops of
to the NMR tube. -
Shake and re-acquire.
-
Observation: The OH triplet at ~4.5 ppm will disappear (exchange with D), and the
-CH₂ quartet at ~3.45 ppm will collapse into a sharp triplet. This confirms the assignment of the alcohol moiety.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem.1997 , 62, 7512–7515.[6] Link
-
Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Org.[1][5][7] Process Res. Dev.2016 , 20, 661–667. Link
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[8] Magn.[8] Reson. Chem.2006 , 44, 491–509.[8] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Sources
- 1. rsc.org [rsc.org]
- 2. unn.edu.ng [unn.edu.ng]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 3-(Pyrimidin-5-yl)propan-1-ol
Initiating Data Search
I've started a thorough hunt for 13C NMR data on 3-(Pyrimidin-5-yl)propan-1-ol. I am expanding the search to encompass data in various solvents to assess their impact on chemical shifts. Additionally, I'm examining 13C NMR data for compounds with structural similarities to broaden the perspective.
Expanding Data Gathering
I'm now expanding my data gathering to include compounds similar to my target molecule. This should establish a good baseline for comparison and help me grasp the electronic influences of the pyrimidine ring and propan-1-ol side chain. At the same time, I'll research and generate theoretical chemical shift predictions to create a complete dataset.
Developing Comparison Guide
I'm now focusing on comparing experimental and predicted values. I will analyze discrepancies, noting how factors like solvent effects might play a part. I plan to build a structured comparison guide including NMR principles and influences on heterocyclic compounds. A detailed protocol for acquiring spectra, along with a Graphviz diagram, is coming next. After that, I will carefully assign each carbon signal. Finally, I will provide a complete "References" section.
Analyzing Spectral Data
I've hit a slight snag, no luck finding direct 13C NMR spectra for that molecule. But, I'm now analyzing existing data for pyrimidine and propan-1-ol. I think I can piece together a solid understanding from their spectral properties.
Developing the Predictive Model
I'm now integrating insights from pyrimidine and propan-1-ol spectra to predict chemical shifts for the target molecule, even if I lacked the target spectra, after searching for them. My next step will be generating predictions using a computational tool, with the plan to analyze the effects of the pyrimidine ring and propan-1-ol chain separately. I will structure a guide explaining the principles and influences on 13C NMR shifts. Visualization is important too.
Refining the Guide Structure
I'm now focusing on structuring the guide. I will generate predicted 13C NMR chemical shifts computationally. I'll break down the contributions of the pyrimidine ring and propan-1-ol chain separately, using existing data. The guide will begin by explaining NMR principles, then present the predicted data for the target, and finally, compare those with expected shifts. Visualizations are also a priority. I will include a detailed protocol.
Analyzing NMR Data
I've been successful in compiling data on predicting 13C NMR spectra using online tools and computational techniques. I also found relevant resources addressing substituent effects on the chemical shifts of pyrimidine and heterocyclic compounds. It is all forming a solid foundation!
Generating Predicted Spectra
I'm now generating predicted 13C NMR spectra for the target molecule, leveraging online tools. I'll present this in a table. I will use the free 13C NMR prediction tool to obtain the data, which I will then incorporate into a comprehensive comparison guide. The initial information gathering is complete, and content generation is now the focus.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-(Pyrimidin-5-yl)propan-1-ol
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and metabolomics, understanding the structural nuances of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital clues to a molecule's identity through its unique fragmentation pattern. This guide, authored for researchers, scientists, and drug development professionals, offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(Pyrimidin-5-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry.
While direct experimental data for this specific molecule is not widely published, a comprehensive understanding of its fragmentation behavior can be achieved by dissecting its constituent functional groups—a primary alcohol and a pyrimidine ring—and comparing their established fragmentation pathways with those of analogous structures. This guide will provide a logical framework for interpreting the mass spectrum of 3-(Pyrimidin-5-yl)propan-1-ol and similar compounds, grounded in the fundamental principles of mass spectrometry.
The Architectural Blueprint: Predicting Fragmentation from Structure
The fragmentation of 3-(Pyrimidin-5-yl)propan-1-ol in an EI-MS experiment is governed by the interplay between its aliphatic alcohol chain and the aromatic pyrimidine ring. The initial ionization event, the removal of an electron, will likely occur at one of the nitrogen atoms of the pyrimidine ring or the oxygen atom of the hydroxyl group, both sites of high electron density. The resulting molecular ion ([M]•+) is then subjected to a series of bond cleavages and rearrangements, generating a characteristic pattern of fragment ions.
The Propanol Side Chain: A Tale of Two Cleavages
The fragmentation of primary alcohols is well-documented and primarily proceeds through two major pathways: α-cleavage and dehydration.[1][2][3]
-
α-Cleavage: This involves the cleavage of the bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2). For 1-propanol, this is a dominant fragmentation pathway, leading to the formation of the highly stable, resonance-stabilized oxonium ion [CH₂OH]⁺ at a mass-to-charge ratio (m/z) of 31.[4] This fragment is often the base peak in the mass spectra of primary alcohols.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (mass of 18 Da) from the molecular ion is another common fragmentation route for alcohols.[1][2][5] This results in an [M-18]•+ ion.
The Pyrimidine Nucleus: A Bastion of Stability
The pyrimidine ring, as an aromatic heterocycle, is a relatively stable structure.[6] Its fragmentation typically occurs after the initial loss of substituents on the ring.[6][7] Studies on various pyrimidine derivatives show that the fragmentation of the ring itself involves complex bond cleavages and rearrangements, often leading to the expulsion of neutral molecules like HCN.[8]
Assembling the Puzzle: The Predicted Fragmentation Pattern of 3-(Pyrimidin-5-yl)propan-1-ol
By combining the known fragmentation behaviors of its components, we can propose the most probable fragmentation pathways for 3-(Pyrimidin-5-yl)propan-1-ol (Molecular Weight: 138.16 g/mol ).
Proposed Fragmentation Pathways:
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
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A Senior Application Scientist's Guide to the Structural Characterization of 3-(Pyrimidin-5-yl)propan-1-ol: An In-depth Comparison of Spectroscopic Techniques
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous characterization of novel chemical entities is a cornerstone of success. 3-(Pyrimidin-5-yl)propan-1-ol, a molecule featuring a key pyrimidine heterocycle coupled with a primary alcohol, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth technical comparison of Infrared (IR) spectroscopy and its alternatives for the structural elucidation of this compound, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Robust Characterization of 3-(Pyrimidin-5-yl)propan-1-ol Matters
The pyrimidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, imparting crucial properties for biological activity. The presence of a flexible propanol sidechain offers a site for further chemical modification, making 3-(pyrimidin-5-yl)propan-1-ol a valuable building block in medicinal chemistry. Accurate and comprehensive characterization is not merely a procedural step; it is the foundation upon which all subsequent research and development are built. A failure to definitively confirm the structure can lead to erroneous biological data and wasted resources.
Illuminating Molecular Vibrations: The Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule like 3-(pyrimidin-5-yl)propan-1-ol, IR spectroscopy is particularly adept at confirming the presence of its key functional groups: the hydroxyl (-OH) group of the primary alcohol and the aromatic pyrimidine ring.
Predicted Infrared Absorption Peaks for 3-(Pyrimidin-5-yl)propan-1-ol
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Peak Characteristics |
| 3500 - 3200 | O-H stretch | Primary Alcohol | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine) | Medium |
| 2960 - 2850 | C-H stretch | Aliphatic (Propyl chain) | Medium to Strong |
| ~1650 - 1550 | C=N, C=C stretch | Pyrimidine Ring | Medium to Strong, Multiple bands |
| ~1470 - 1430 | C-H bend | Aliphatic (CH₂) | Medium |
| ~1250 - 1000 | C-O stretch | Primary Alcohol | Strong |
| ~1350 - 1200 | C-N stretch | Pyrimidine Ring | Medium |
Causality Behind Peak Characteristics:
-
The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.[1][2] This interaction creates a range of vibrational energies, resulting in a broad, rather than sharp, absorption.
-
The C-O stretching frequency for a primary alcohol is typically found in the 1075-1000 cm⁻¹ range.[3] Its position can be subtly influenced by the electronic nature of the attached pyrimidine ring.
-
The pyrimidine ring will exhibit a series of characteristic absorptions due to the stretching and bending vibrations of its C=N, C=C, and C-N bonds. These peaks, often found in the 1650-1550 cm⁻¹ region, are a strong indicator of the presence of the heterocyclic core.[4]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The choice of sampling technique in IR spectroscopy is critical for obtaining reliable data. For a solid compound like 3-(pyrimidin-5-yl)propan-1-ol, Attenuated Total Reflectance (ATR)-FTIR is often the most efficient and straightforward method.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid 3-(pyrimidin-5-yl)propan-1-ol sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a strong and reproducible signal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy provides excellent functional group information, a comprehensive structural elucidation relies on a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more detailed structural insights.
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Functional groups present | Detailed carbon-hydrogen framework, connectivity, and stereochemistry | Molecular weight and elemental composition, fragmentation patterns |
| Strengths | Fast, non-destructive, excellent for identifying key functional groups (-OH, C=O, N-H, etc.) | Provides unambiguous structural information, including isomer differentiation | High sensitivity, provides molecular formula, can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis |
| Limitations | Does not provide detailed information on the carbon-hydrogen backbone or connectivity. Complex spectra can be difficult to interpret fully. | Less sensitive than MS, requires larger sample amounts, can be time-consuming to acquire and interpret complex spectra. | Is a destructive technique, may not provide detailed stereochemical information. |
| Application to 3-(Pyrimidin-5-yl)propan-1-ol | Confirms the presence of the alcohol and pyrimidine moieties. | Determines the precise connectivity of the propyl chain to the pyrimidine ring, confirms the substitution pattern on the ring, and provides stereochemical information if applicable. | Confirms the molecular weight (138.16 g/mol ) and provides fragmentation data that can corroborate the proposed structure. |
The Synergy of Spectroscopic Techniques
The true power in molecular characterization lies in the synergistic use of these techniques.
Caption: A typical workflow for the structural elucidation of a novel compound.
Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(pyrimidin-5-yl)propan-1-ol.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometry (MS)
Direct Infusion Electrospray Ionization (ESI)-MS Protocol:
-
Prepare a dilute solution of 3-(pyrimidin-5-yl)propan-1-ol in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.
Conclusion: A Self-Validating System for Unambiguous Characterization
For a molecule of interest in drug development, such as 3-(pyrimidin-5-yl)propan-1-ol, a multi-faceted analytical approach is not just recommended, it is essential for ensuring scientific integrity. While IR spectroscopy serves as a rapid and invaluable tool for initial functional group identification, it is the corroborative data from NMR and Mass Spectrometry that provides the irrefutable evidence of the complete molecular structure. This integrated approach creates a self-validating system where the data from each technique supports and confirms the others, leading to a high degree of confidence in the identity and purity of the compound of interest.
Caption: The complementary nature of spectroscopic techniques in structural elucidation.
References
-
LibreTexts. (2023). Infrared Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Smith, B. C. (2017). The C-O Bond, Part II: The Infrared Spectroscopy of Secondary and Tertiary Alcohols. Spectroscopy, 32(4), 22-29. [Link]
-
LibreTexts. (2023). Mass Spectrometry. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the HPLC Analysis and Method Validation of 3-(Pyrimidin-5-yl)propan-1-ol
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Pyrimidin-5-yl)propan-1-ol, a polar molecule of interest in pharmaceutical research. We will delve into the rationale behind method development, present a detailed protocol for method validation in line with international guidelines, and compare the performance of the proposed HPLC method with viable alternative analytical techniques.
The Analytical Challenge: Retaining and Resolving a Polar Analyte
3-(Pyrimidin-5-yl)propan-1-ol presents a typical challenge for chromatographers due to its polarity. Traditional reversed-phase HPLC (RP-HPLC) methods, which utilize a non-polar stationary phase and a polar mobile phase, often result in poor retention for such hydrophilic compounds, leading to their elution at or near the solvent front.[1] This guide will explore two primary HPLC strategies to overcome this challenge: Reversed-Phase HPLC with a polar-endcapped column and Hydrophilic Interaction Liquid Chromatography (HILIC).
Proposed HPLC Methodologies for 3-(Pyrimidin-5-yl)propan-1-ol Analysis
Given the polar nature of 3-(Pyrimidin-5-yl)propan-1-ol, a standard C18 column is unlikely to provide adequate retention. Therefore, we propose two robust HPLC methods for its analysis. The choice between these methods will depend on the specific laboratory instrumentation, desired retention characteristics, and the nature of the sample matrix.
Method 1: Reversed-Phase HPLC with a Polar-Endcapped C18 Column
This approach utilizes a C18 stationary phase that has been modified to include polar functional groups near the silica surface. This "polar endcapping" allows for the use of highly aqueous mobile phases without the risk of phase collapse, a phenomenon that can occur with traditional C18 columns under such conditions and leads to a dramatic loss of retention and reproducibility.[2] The polar groups on the stationary phase also provide an additional retention mechanism for polar analytes through dipole-dipole interactions.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the analysis of polar compounds.[3] It employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[4] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. This results in strong retention of polar compounds.[3]
In-Depth Experimental Protocol: A Proposed HILIC Method and its Validation
For the purpose of this guide, we will detail a proposed HILIC method for the analysis of 3-(Pyrimidin-5-yl)propan-1-ol and outline a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]
Proposed HILIC Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Amide, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detector | UV at 254 nm (or Mass Spectrometer) |
| Expected Retention Time | ~ 3.5 minutes |
Rationale for Parameter Selection:
-
HILIC Amide Column: Amide phases offer excellent retention and peak shape for a wide range of polar neutral and basic compounds.
-
Ammonium Acetate Buffer: This buffer is volatile and compatible with mass spectrometry (MS) detection, providing flexibility in the choice of detector. A pH of 5.0 ensures the pyrimidine ring is in a consistent protonation state.
-
Acetonitrile: The preferred organic solvent for HILIC due to its aprotic nature and ability to form a stable aqueous layer on the stationary phase.
-
Gradient Elution: A gradient from high to low organic content allows for the elution of the polar analyte with good peak shape and within a reasonable runtime.
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[5]
1. Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), a standard solution of 3-(Pyrimidin-5-yl)propan-1-ol, and a sample spiked with potential impurities.
-
Acceptance Criteria: The peak for 3-(Pyrimidin-5-yl)propan-1-ol should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of 3-(Pyrimidin-5-yl)propan-1-ol over a concentration range of 50-150% of the expected working concentration. Analyze each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples of a known concentration of 3-(Pyrimidin-5-yl)propan-1-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of 3-(Pyrimidin-5-yl)propan-1-ol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate (e.g., RSD ≤ 10% and recovery within 80-120%).
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.05 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages of HPLC method validation.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful and versatile technique, other analytical methods can also be employed for the analysis of polar compounds like 3-(Pyrimidin-5-yl)propan-1-ol. The choice of technique often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix.
| Technique | Principle | Advantages for Polar Analytes | Disadvantages for Polar Analytes |
| HPLC (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase.[3] | Excellent retention and selectivity for highly polar compounds.[4] MS-compatible mobile phases. | Can be sensitive to mobile phase composition and water content. Longer column equilibration times compared to RP-HPLC. |
| HPLC (RP with Polar-Endcapped Column) | Partitioning between a non-polar stationary phase and a polar mobile phase.[2] | Good retention for moderately polar compounds. Robust and widely used. | May still provide insufficient retention for very polar analytes. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] | High resolution and sensitivity. Suitable for volatile and thermally stable compounds.[9] | Requires derivatization for non-volatile polar compounds, which can be time-consuming and introduce variability.[10] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[7][11] | High separation efficiency and low sample volume requirements. Excellent for charged polar molecules. | Lower sensitivity compared to HPLC-UV. Can be less robust than HPLC. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[12] | Fast separations and reduced solvent consumption. Can be suitable for a range of polarities by using co-solvents.[13][14][15] | May require specialized instrumentation. Method development can be more complex than for HPLC. |
Performance Comparison Summary
| Parameter | HPLC (HILIC) | GC (with derivatization) | Capillary Electrophoresis |
| Retention of Polar Analytes | Excellent | Good (after derivatization) | Excellent (for charged analytes) |
| Sensitivity | Good to Excellent (especially with MS) | Excellent | Moderate |
| Sample Throughput | High | Moderate | High |
| Method Robustness | Good | Good | Moderate |
| Ease of Use | Moderate | Moderate | Moderate to High |
Conclusion
The analysis of 3-(Pyrimidin-5-yl)propan-1-ol can be effectively achieved using HPLC, with HILIC being a particularly strong candidate for achieving robust retention and separation. The detailed method validation protocol outlined in this guide provides a clear roadmap for ensuring the reliability and accuracy of the analytical data, in accordance with regulatory expectations. While alternative techniques such as GC, CE, and SFC offer their own advantages, HPLC, and specifically HILIC, provides a versatile and high-performance solution for the routine analysis of this and other polar molecules in a drug development setting. The choice of the most appropriate technique will ultimately be guided by the specific analytical needs and the available resources of the laboratory.
References
- Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal 41.5 (2007): 26-34.
- Jain, P. S., et al. "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer." Journal of Advanced Pharmaceutical Technology & Research 3.3 (2012): 184.
- Majors, R. E., and M. Przybyciel. "Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases." LCGC Europe 18.10 (2005): 534-543.
- Przybyciel, M.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Slyundina, E. A., et al. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." Journal of Pharmaceutical and Biomedical Analysis 154 (2018): 215-222.
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
- Adams, E., et al. "Reverse-phase HPLC Analysis and Purification of Small Molecules." Methods in molecular biology (Clifton, N.J.) 1015 (2013): 291-303.
- Agilent Technologies. Agilent Polaris HPLC Columns.
-
Axion Labs. HPLC problems with very polar molecules. [Link]
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
- Espada, A., and M. Molina-Martin. "Capillary electrophoresis and small molecule drug discovery: a perfect match?" Drug discovery today 17.7-8 (2012): 396-404.
- Restek Corporation.
- Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
- Jandera, P. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of separation science 34.16-17 (2011): 2275-2298.
- SCIEX. Introduction to Capillary Electrophoresis.
- West, C. "How Good is SFC for Polar Analytes?.
- Sigma-Aldrich. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. August 2022. [Link]
-
Wikipedia. Capillary electrophoresis. [Link]
- van Zelst, F. H. M., et al. "Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR)." Analyst 144.3 (2019): 915-921.
- IntuitionLabs. ICH Q2(R2)
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Agilent Technologies. Alcohols C1-C3 on an Agilent J&W PoraPLOT Q GC Column.
- Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
-
Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
- AMS Biotechnology.
- Truman State University.
- Mack, A. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
-
GL Sciences. Alcohols-Glycols. [Link]
- IntuitionLabs. Understanding ICH Q2(R2)
- Perrett, D., and G. S. Ross. "Capillary electrophoresis for small molecules and metabolites." Molecular biotechnology 7.1 (1997): 67-85.
- Dr. P. Saranraj. Capillary Electrophoresis (CE). YouTube.
- Waters Corporation.
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Comparative Reactivity Guide: 3-(Pyrimidin-5-yl)propan-1-ol vs. Pyridine Analogs
This guide provides a technical comparison of 3-(Pyrimidin-5-yl)propan-1-ol versus its pyridine analogs (specifically 3-(pyridin-3-yl)propan-1-ol). It focuses on electronic differentiation, regioselectivity in functionalization, and physicochemical implications for drug design.
Executive Summary: The Strategic Scaffold Choice
In medicinal chemistry, the switch from a pyridine to a pyrimidine scaffold is rarely a trivial "nitrogen walk." It is a strategic maneuver to alter metabolic stability , basicity , and vectorial functionalization .
-
3-(Pyridin-3-yl)propan-1-ol: A classic "benzene-like" isostere. It retains significant basicity (
~5.2) and offers asymmetric functionalization vectors (C2 vs. C4). -
3-(Pyrimidin-5-yl)propan-1-ol: An electron-deficient, low-basicity (
~1.[1]2) scaffold.[2] The C5-substitution pattern creates a plane of symmetry , simplifying NMR spectra and reducing regiochemical isomers during late-stage functionalization (C4 and C6 are equivalent).
Electronic Landscape & Reactivity Hotspots
The introduction of the second nitrogen atom in the pyrimidine ring drastically lowers the energy of the
Electronic Activation Map (Graphviz Visualization)
The following diagram illustrates the "Hotspots" for Nucleophilic (
Comparative Properties Table
| Feature | 3-(Pyridin-3-yl)propan-1-ol | 3-(Pyrimidin-5-yl)propan-1-ol | Impact on Chemistry |
| Ring Basicity ( | ~5.2 (Pyridinium ion) | ~1.2 (Pyrimidinium ion) | Pyrimidine requires stronger acids for protonation; less likely to form salts during workup. |
| Moderate | High | Pyrimidine is more resistant to oxidation but more susceptible to nucleophilic addition. | |
| C-H Acidity (Ring) | Moderate ( | High ( | Pyrimidine C2-H is significantly more acidic, facilitating C2-lithiation or H/D exchange. |
| LogP (Lipophilicity) | Higher | Lower (More Polar) | Pyrimidine improves aqueous solubility and lowers metabolic clearance. |
| Symmetry | Asymmetric ( | Symmetric ( | Pyrimidine yields cleaner reaction profiles (no C2 vs C4 regioisomers). |
Deep Dive: Reactivity Profiles
A. The Aliphatic Chain (Alcohol Functionality)
The propan-1-ol chain is separated from the heterocycle by three carbons.
-
Inductive Effect: The electron-withdrawing nature of the heterocycle attenuates rapidly with distance. However, the homobenzylic protons (at C3 of the chain, adjacent to the ring) are more acidic in the pyrimidine analog.
-
Oxidation: Both alcohols can be oxidized to aldehydes/acids (e.g., Swern, Dess-Martin).
-
Caution: In pyridine analogs, acidic oxidants (Jones) may protonate the nitrogen, complicating isolation. The pyrimidine analog, being less basic, is easier to process under acidic conditions.
-
B. Ring Functionalization: The Lithiation Divergence
This is the most critical synthetic differentiator. When attempting to functionalize the ring (e.g., introducing a halogen or aryl group) via Directed Ortho Metalation (DoM):
-
Pyridine Analog (3-substituted):
-
Lithiation can occur at C2 (between N and substituent) or C4 .
-
Result: Often a mixture of isomers. C4 is usually favored sterically, but C2 is favored inductively by the nitrogen. Separation of isomers is required.
-
-
Pyrimidine Analog (5-substituted):
-
Lithiation occurs at C4 or C6 .
-
Result: Because C5 is the axis of symmetry, C4 and C6 are chemically equivalent . Lithiation yields a single regioisomer.
-
C. Nucleophilic Aromatic Substitution ( )
-
Pyridine: Requires activation (e.g., N-oxide formation or strong electron-withdrawing groups) to undergo
at C2/C4. -
Pyrimidine: The ring is naturally activated. If a leaving group (e.g., Cl, F) is introduced at C2, C4, or C6, displacement by amines/alkoxides proceeds under much milder conditions than the pyridine analog.
Experimental Protocol: Regioselective Lithiation & Trapping
Objective: Introduce an electrophile (iodine) to the ring while preserving the alcohol. Rationale: This protocol demonstrates the "Symmetry Advantage" of the pyrimidine scaffold.
Workflow Diagram
Detailed Methodology
Reagents:
-
Substrate: 3-(Pyrimidin-5-yl)propan-1-ol (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi to avoid nucleophilic attack on the electron-deficient pyrimidine ring.
-
Electrophile: Iodine (
)
Step-by-Step:
-
Protection: Dissolve substrate in DCM. Add TBS-Cl (1.2 eq) and Imidazole (2.0 eq). Stir at RT for 2h. Aqueous workup. Why? The alcohol proton (
~16) is more acidic than the ring protons and consumes the lithium base. -
Cryogenic Cooling: Dissolve protected intermediate in anhydrous THF. Cool to -78°C .[3][4]
-
Metalation: Add LiTMP (1.2 eq) dropwise over 15 mins. Stir for 30 mins at -78°C.
-
Observation: The solution may turn deep red/orange (characteristic of lithiated diazines).
-
Mechanistic Note: Lithiation occurs exclusively at C4/C6 due to the directing effect of the ring nitrogens and the symmetry of the C5-alkyl chain.
-
-
Quench: Add
(1.5 eq) in THF. Warm to RT. -
Workup: Quench with saturated
(removes excess iodine). Extract with EtOAc. -
Deprotection: Treat with TBAF (1M in THF) for 1h.
Expected Outcome:
-
Pyrimidine: Single isomer (4-iodo product).
-
Pyridine Comparison: If applied to the pyridine analog, this protocol typically yields a ~3:1 mixture of C4-iodo and C2-iodo products, requiring difficult chromatography.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on diazine vs azine electronic deficiency and reactivity).
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Source for LiTMP usage in electron-deficient heterocycles).[5]
-
Plé, N., Turck, A., et al. (1998). "Metalation of diazines. XI. Directed ortho-lithiation of pyrimidines." Journal of Organic Chemistry. Link (Primary source for pyrimidine lithiation regioselectivity).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for pKa comparisons of heterocycles).
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Link (Context for scaffold selection in drug discovery).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
elemental analysis and purity verification of 3-(Pyrimidin-5-yl)propan-1-ol
Executive Summary
3-(Pyrimidin-5-yl)propan-1-ol (CAS: 174456-29-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and antiviral agents.[1] Its structural motif—an electron-deficient pyrimidine ring linked to a primary alcohol—serves as a versatile "warhead" or linker in fragment-based drug discovery (FBDD).
However, this compound presents a "Purity Trap" for researchers. Standard Certificates of Analysis (CoA) often rely on HPLC-UV area percentages, which fail to detect inorganic salts, residual palladium catalysts (from Suzuki cross-coupling synthesis), and significant water content due to the compound's hygroscopic nature.
This guide objectively compares the standard verification method (Elemental Analysis) against superior alternatives (qNMR and Orthogonal Workflows), providing a data-driven protocol to ensure the integrity of your downstream medicinal chemistry.
Part 1: Comparative Analysis of Verification Methods
We compare three distinct analytical approaches to verifying the purity of 3-(Pyrimidin-5-yl)propan-1-ol. The "Performance" metric here refers to the method's ability to determine Absolute Purity (w/w%) rather than just relative purity.
Method A: Combustion Elemental Analysis (CHN)
The Traditional Standard
-
Mechanism: Combusts sample at high heat (>900°C); measures CO₂, H₂O, and N₂ gases.
-
Pros: Cheap; detects non-chromophoric impurities; standard for publication.
-
Cons for Pyrimidines:
-
Nitrogen Oxide Formation: Pyrimidines are nitrogen-rich. Incomplete reduction of nitrogen oxides can lead to erroneous %N values.
-
Hygroscopicity: This alcohol absorbs atmospheric moisture rapidly. A sample with 2% water will skew %C and %H significantly, leading to false "failure" or requiring complex correction calculations.
-
Blind Spot: Cannot identify what the impurity is (e.g., cannot distinguish between trapped solvent vs. side-product).
-
Method B: HPLC-UV/MS (Standard CoA Method)
The Commercial Standard
-
Mechanism: Separation based on polarity; detection via UV absorbance (254 nm) or Mass Spec.
-
Pros: Excellent for detecting organic side-products (e.g., homocoupling dimers from synthesis). High sensitivity.
-
Cons:
-
Relative, Not Absolute: Reports "Area %". If the main peak saturates or impurities possess different extinction coefficients, purity is overestimated.
-
Invisibility: Completely misses inorganic salts (NaCl, K₂CO₃) and residual Palladium (Pd) from the Suzuki coupling used to synthesize this product.
-
The "99% Trap": A sample can be 99% by HPLC but only 85% pure by weight due to salts and solvents.
-
Method C: Quantitative NMR (qNMR)
The Gold Standard Alternative
-
Mechanism: Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB) to measure the molar ratio of the analyte protons against the IS protons.
-
Pros:
-
Absolute Quantification: Determines exact w/w% purity.
-
Universal Detection: Sees water, solvents, and organic impurities simultaneously.
-
Non-Destructive: Sample can be recovered.[2]
-
-
Performance Verdict: qNMR is the superior method for 3-(Pyrimidin-5-yl)propan-1-ol because it accounts for the hygroscopic water content and provides a mass-balance purity that HPLC misses.
Summary Data: Method Performance Comparison
| Feature | Method A: Elemental Analysis (CHN) | Method B: HPLC-UV | Method C: qNMR (Recommended) |
| Primary Metric | Elemental Ratio (C/H/N) | Relative Area % | Absolute Weight % |
| Salt Detection | Indirect (Values deviate) | No (Invisible) | Indirect (Mass balance) |
| Water Detection | Interference (Skews results) | No | Yes (Quantifiable) |
| Pd/Catalyst Detection | No | No | No (Requires ICP-MS) |
| Sample Required | ~2-5 mg (Destructive) | <1 mg | ~10-20 mg (Recoverable) |
| Accuracy on Hygroscopic Solids | Low (Drifts with humidity) | Medium | High |
Part 2: Experimental Protocols
To ensure "Drug-Grade" quality, we recommend a Triangulated Protocol combining qNMR (for assay) and ICP-MS (for catalyst control).
Protocol 1: Absolute Purity via 1H-qNMR
Rationale: This protocol quantifies the pyrimidine alcohol while simultaneously measuring residual water and solvents.
Materials:
-
Analyte: 3-(Pyrimidin-5-yl)propan-1-ol (~15 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Chosen for sharp singlet at 6.3 ppm, distinct from pyrimidine aromatic signals (8.5–9.2 ppm).
-
Solvent: DMSO-d₆ (to ensure full solubility of polar alcohol).
Step-by-Step Workflow:
-
Weighing: Accurately weigh 15.0 mg of analyte (
) and 5.0 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until completely dissolved.
-
Acquisition: Transfer to NMR tube. Run 1H-NMR with:
-
Relaxation delay (
) ≥ 30 seconds (to allow full relaxation of protons). -
Pulse angle: 90°.
-
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the IS singlet at 6.3 ppm (set value to correspond to 2 protons).
-
Integrate the Pyrimidine H-2 proton (singlet at ~9.1 ppm, 1H) or H-4/6 protons.
-
-
Calculation:
Protocol 2: Palladium Residue Screen (Colorimetric Limit Test)
Rationale: 3-(Pyrimidin-5-yl)propan-1-ol is often made via Suzuki coupling. Residual Pd poisons downstream hydrogenation reactions.
-
Dissolve 10 mg of product in 1 mL DMF.
-
Add 100 µL of 1% N,N-diethyl-p-phenylenediamine sulfate solution.
-
Observation: A red/pink coloration indicates Pd > 50 ppm.
-
Action: If positive, treat product with SiliaMetS® Thiol scavenger resin before use.
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for verifying this compound, prioritizing the detection of "invisible" impurities common to pyrimidine synthesis.
Caption: Integrated Purity Decision Tree. Note that HPLC is a filter, not a final assay. qNMR provides the critical mass-correction factor required for accurate stoichiometry in drug synthesis.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Mani, N. S., et al. (2004). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry.
-
Tötsch, N., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers.
-
ResolveMass Laboratories. (2024). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Technical Guides.
-
Fisher Scientific. (2023).[5] "Safety Data Sheet: Propan-1-ol." Fisher Scientific SDS Database.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(Pyrimidin-5-yl)propan-1-ol
[1][2]
Executive Summary & Core Directive
Do not treat 3-(Pyrimidin-5-yl)propan-1-ol as a generic alcohol. While it shares a "propanol" suffix with common solvents, the attached pyrimidine ring renders it a bioactive nitrogenous heterocycle .[1][2]
Improper disposal into standard solvent streams or aqueous drainage systems poses two specific risks:
-
Environmental Persistence: The pyrimidine ring is stable and can bypass standard municipal water treatment biodegradation pathways.[2]
-
Chemical Incompatibility: The basic nitrogen atom (pK_a ~ 1.3 for the conjugate acid) can cause exothermic buffering reactions if inadvertently mixed with concentrated acidic waste streams.[2]
Immediate Action: Segregate this compound into Non-Halogenated Organic Waste streams destined for high-temperature incineration.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior is the prerequisite for safe handling.[2] This compound functions as a "linker" in drug development (e.g., Rosuvastatin intermediates), combining a polar alcohol tail with a basic heterocyclic head.[2]
| Property | Specification | Operational Implication |
| Chemical Structure | Pyrimidine ring + C3 Alcohol chain | Dual polarity: Water soluble but organic-soluble.[1][2] |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glass; requires solvent rinsing for full removal.[1][2] |
| Acidity/Basicity | Weakly Basic (Pyrimidine N) | DO NOT mix directly with strong oxidizing acids (Nitric/Perchloric).[1][2] |
| Flammability | Combustible (Flash Point > 60°C est.)[1][2] | Classified as Combustible, not Highly Flammable (unlike 1-Propanol).[1][2] |
| Toxicity Profile | Irritant (Skin/Eye), Acute Tox (Oral) | Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.[1][2] |
Pre-Disposal Protocol: The "Quench & Pack" System
Before moving waste to the central accumulation area, you must stabilize the material at the bench level.[2]
Step 1: Characterization
Determine the state of the waste.[2]
-
Pure Compound: Expired or degraded stock (Solid/Viscous Liquid).[2]
-
Reaction Mixture: Dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).[2]
Step 2: Primary Containerization[2]
-
For Pure Substance: Keep in the original manufacturer vial if possible. If transferring, use High-Density Polyethylene (HDPE) or Borosilicate Glass .[2]
-
For Mixtures:
Step 3: Labeling (Critical)
Do not use formulas (e.g., C7H10N2O).[2] Use the full chemical name: 3-(Pyrimidin-5-yl)propan-1-ol .
Disposal Workflow Logic
Use this decision matrix to determine the exact waste stream.
Figure 1: Decision Matrix for segregating pyrimidine-based waste. Note that the solvent carrier dictates the liquid stream classification.
Emergency Spill Procedures (SWIMS Protocol)
In the event of a benchtop spill (>5 mL), follow the SWIMS protocol immediately.
-
S top the leak: Upright the container if safe to do so.[2]
-
W arn others: Notify nearby personnel.[2]
-
I solate the area: Close lab doors; restrict access.
-
M onitor: Check for strong odors or respiratory irritation.[2]
-
S tay or Cleanup: If minor, proceed to cleanup.[2]
Cleanup Workflow
Figure 2: Step-by-step spill response for organic intermediates.
Operational Note: Do not use bleach (sodium hypochlorite) immediately on high concentrations of nitrogenous bases, as this can theoretically form chloramines.[2] Use simple soapy water or a specific organic solvent detergent.[2]
Regulatory Compliance & Classification
This guidance aligns with the EPA Resource Conservation and Recovery Act (RCRA) .[2][3]
-
Waste Code: This material is not specifically "P" or "U" listed. However, it must be managed as Hazardous Waste due to toxicity/irritant characteristics.[2]
-
Drain Disposal: STRICTLY PROHIBITED. The Clean Water Act prohibits the discharge of organic chemicals that may interfere with POTW (Publicly Owned Treatment Works) operations or pass through untreated.[2]
-
Empty Containers: Containers that held this material must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed.[2] The rinsate must be collected as hazardous waste.[2]
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][4] United States Department of Labor.[2] [Link][1][2][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[2] [Link][1][2]
-
National Institutes of Health (NIH). Waste Disposal Guide: Chemical Waste.[2] Office of Research Services.[2] [Link][1][2]
-
PubChem. Pyrimidine Compound Summary. National Library of Medicine.[2] (General class properties).[2][5][6][7] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
